Lauroyl proline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H31NO3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2S)-1-dodecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21/h15H,2-14H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
AJWFQCNUNFFTHX-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
N Acyl Amino Acids As a Class of Amphiphiles: Contextualizing Lauroyl Proline
Historical Development and Evolution of Amino Acid-Based Surfactants
The use of soap-like substances can be traced back to ancient Babylon around 2800 BC. ripublication.com The earliest forms of these cleaning agents were derived from natural sources, such as the use of sheep tallow (B1178427) carbon ash by ancient Egyptians. whamine.com The semi-industrial production of soap began in France around the 15th century, with vegetable oils becoming a key ingredient in the 16th century. ripublication.com
The scientific exploration of surfactants with amino acid residues as their polar headgroups has been ongoing for several decades. chalmers.se The initial impetus for their development was the recognition of the value of amino acids and vegetable oil derivatives as renewable raw materials. researchgate.net The first commercialized amino acid surfactant was alkyl-L-glutamate, introduced in the 1980s. encyclopedia.pub This marked a significant step in the evolution of surfactants, moving towards more environmentally friendly and biocompatible options. The development of cationic amino acid-based surfactants gained momentum with the discovery of their bacteriostatic properties in 1935. ripublication.com Today, derivatives of standard amino acids like glycine (B1666218) and glutamic acid, as well as non-natural amino acids such as sarcosine, are produced in large quantities. chalmers.se
Structural Diversity within N-Acyl Amino Acid Derivatives
The defining structural feature of N-acyl amino acids is an amino acid headgroup covalently linked to a hydrophobic fatty acid tail via an amide bond. nih.gov This modular design allows for extensive structural diversity, which in turn leads to a wide range of physicochemical properties. researchgate.net
The variety of naturally occurring and synthetic amino acids provides a vast library of potential headgroups. chalmers.se These can be acidic, basic, or neutral, leading to anionic, cationic, or non-ionic surfactants, respectively. nbinno.com For instance, glutamic acid, with its two carboxyl groups, imparts different pH-dependent properties compared to glycine. chalmers.se Proline, the basis for lauroyl proline, is unique due to its secondary amine integrated into a pyrrolidine (B122466) ring, which imposes conformational rigidity. chemicalbook.com
The hydrophobic tail can also be varied in terms of chain length, branching, and saturation. researchgate.net Common fatty acids used in the synthesis of these surfactants include lauric acid, palmitic acid, and oleic acid. The length of the alkyl chain significantly influences properties such as surface tension, critical micelle concentration (CMC), and foaming ability. For example, in a series of N-acyl amino acids, increasing the chain length generally leads to a decrease in the CMC.
This inherent structural tunability allows for the fine-tuning of surfactant properties to meet the specific requirements of various applications, from personal care products to pharmaceuticals. researchgate.netchalmers.se
General Academic Significance in Colloid and Interface Science
N-acyl amino acids hold considerable academic significance in the field of colloid and interface science due to their self-assembling behavior and surface activity. chalmers.se Their amphiphilic nature drives them to form various organized structures in solution, such as micelles, vesicles, and liquid crystals. chalmers.se The study of these self-assembly processes provides fundamental insights into intermolecular interactions and the thermodynamics of association in aqueous and non-aqueous media.
The ability of these surfactants to adsorb at interfaces, thereby reducing surface and interfacial tension, is a key area of research. chalmers.se The relationship between molecular structure—such as the nature of the amino acid headgroup and the length of the alkyl chain—and interfacial properties is a central theme in many studies. For instance, investigations into sodium N-acyl prolines have demonstrated their surface-active properties, including their ability to lower the surface tension of water.
Furthermore, the unique properties of proline itself contribute to the academic interest in its N-acyl derivatives. Proline is known to influence the structure and folding of proteins and can act as a structural disruptor in secondary structures like alpha-helices and beta-sheets. chemicalbook.com Molecular dynamics simulations have shown that proline affects water structure more significantly than other bioprotectants. researchgate.net These unusual properties of proline suggest that its incorporation into a surfactant molecule like this compound can lead to unique interfacial behavior and self-assembly characteristics, making it a subject of interest for fundamental research in colloid science. nih.gov
Chemical Compound Information
| Compound Name |
| This compound |
| N-dodecanoyl-L-proline |
| Lauric acid |
| Proline |
| Glycine |
| Glutamic acid |
| Sarcosine |
| Palmitic acid |
| Oleic acid |
| Alkyl-L-glutamate |
| Sodium N-acyl prolines |
| N-methylproline |
| Diethyl malonate |
| 1,3-dibromopropane |
| γ-phthalimido-propylmalonic ester |
| Phthalimide propylmalonic ester |
| C12-GGSK |
| N-lauroyl-L-phenylalanine |
| N-lauroyl-L-alanine |
| N-acetyl-L-proline |
| N-propionyl-L-proline |
| N-butyryl-L-proline |
| N-benzoyl-L-proline |
| N-phenylacetyl-L-proline |
| N-phenylpropionyl-L-proline |
Synthetic Methodologies and Chemical Derivatization of Lauroyl Proline
Established Synthetic Routes to N-Lauroyl-L-Proline
The most common chemical synthesis of N-Lauroyl-L-Proline involves the acylation of the amino acid L-proline with lauroyl chloride. This method is a variation of the Schotten-Baumann reaction, a well-established process for forming amides from amines and acid chlorides. researchgate.net
The synthesis of N-Lauroyl-L-Proline is typically achieved through the condensation reaction between L-proline and lauroyl chloride. researchgate.net This reaction is generally carried out in a basic aqueous medium. The L-proline is first dissolved in an alkaline solution, such as sodium hydroxide (B78521), which deprotonates the carboxylic acid group and neutralizes the resulting hydrochloric acid byproduct. Lauroyl chloride is then added, often simultaneously with the base, to acylate the secondary amine of the proline ring. researchgate.netgoogle.com Maintaining the temperature and pH of the reaction is critical to ensure high yield and purity. The reaction involves the nucleophilic attack of the proline's secondary amine on the electrophilic carbonyl carbon of lauroyl chloride.
Lauroyl chloride itself is typically prepared from lauric acid by reacting it with a chlorinating agent like thionyl chloride or phosgene. orgsyn.orgchemicalbook.comgoogle.com
General Reaction Scheme:
Following the synthesis, a multi-step purification process is necessary to isolate N-Lauroyl-L-Proline from the reaction mixture. The primary impurities include unreacted starting materials, salts (e.g., sodium chloride), and other byproducts. scispace.com
The typical purification protocol involves:
Acidification: The reaction mixture is acidified, usually with hydrochloric acid, to a low pH. This protonates the carboxylate group of the N-Lauroyl-L-Proline, causing it to precipitate out of the aqueous solution due to its reduced solubility.
Extraction/Filtration: The precipitated product can be separated by filtration. Alternatively, solvent extraction can be employed to separate the desired compound from water-soluble impurities.
Washing: The crude product is washed with water to remove residual salts and other water-soluble impurities.
Recrystallization/Drying: Further purification can be achieved by recrystallization from a suitable solvent. The final step is drying the purified product, often under vacuum, to remove any remaining solvent. google.com
More advanced purification techniques like ion-exchange chromatography can also be employed to achieve high purity by separating amino acids and their derivatives based on charge. google.comresearchgate.net
Enzymatic and Biocatalytic Approaches to N-Acyl Amino Acid Synthesis
Enzymatic synthesis represents a greener alternative to traditional chemical methods for producing N-acyl amino acids, as it avoids the use of harsh chemicals. researchgate.netnih.gov Enzymes such as lipases, proteases, and acylases are commonly used for this purpose. researchgate.netnih.gov These biocatalysts can catalyze the formation of the amide bond between a fatty acid and an amino acid. nih.gov
However, studies have shown that some enzymes, like acylase I from pig kidney, which are effective in synthesizing various N-lauroyl-L-amino acids, are not effective for N-lauroyl-L-proline. scispace.comresearchgate.net The inability to synthesize N-lauroyl-L-proline is likely due to the unique cyclic structure of proline, which can present steric hindrance or an unfavorable conformation for the enzyme's active site. scispace.com Despite this limitation with certain enzymes, the search for suitable biocatalysts continues, with a novel aminoacylase (B1246476) from Paraburkholderia monticola showing potential for synthesizing N-acyl amino acids with long-chain fatty acids. nih.gov
Stereochemical Considerations in Lauroyl Proline Synthesis
The stereochemistry of this compound is a critical aspect, originating from the L-proline starting material.
Preservation of Chirality: In the standard condensation reaction with lauroyl chloride, the acylation occurs at the secondary amine. This reaction does not involve the chiral center (the alpha-carbon) of the proline molecule. Therefore, the original stereoconfiguration of the L-proline is retained, resulting in the formation of N-Lauroyl-L-Proline. Laboratory synthesis of amino acids from achiral precursors typically results in a racemic mixture of S and R enantiomers, but starting with optically pure L-proline avoids this issue. pressbooks.publibretexts.org
Cis-Trans Isomerism: A key stereochemical feature of proline-containing molecules is the ability of the peptide bond to exist in both cis and trans conformations. wikipedia.org Unlike most other amino acids where the trans isomer is overwhelmingly favored, the energy difference between the cis and trans isomers of the N-acyl-proline bond is much smaller. This leads to a significant population of both isomers at equilibrium, a factor that influences the conformational properties of molecules containing this moiety. wikipedia.orgnih.gov
Development of Novel this compound Derivatives
Research into derivatives of this compound focuses on modifying the core structure to create compounds with new or enhanced functionalities.
The development of novel derivatives often involves substituting the L-proline with other amino acids or modified versions of proline itself.
Substitution with Other Amino Acids: The synthetic principles used for this compound can be applied to other amino acids to create a diverse family of N-lauroyl amino acids. For example, N-lauroyl-L-arginine and N-lauroyl-L-glutamic acid have been successfully synthesized using enzymatic methods. scispace.comresearchgate.net A novel aminoacylase has been used to acylate L-phenylalanine with various fatty acids, including lauric acid. nih.gov
Proline Modification: A more advanced approach involves the chemical modification of the proline ring itself. A strategy known as "proline editing" allows for the stereospecific conversion of hydroxyproline (B1673980) (Hyp) within a peptide sequence into a wide array of 4-substituted proline derivatives. nih.govumn.edu This technique provides access to novel proline analogs with diverse functionalities, including those with modified hydrophobicity, reactive handles for bioconjugation, or spectroscopic labels, without requiring solution-phase synthesis for each derivative. nih.govcapes.gov.br These methods open up possibilities for creating novel this compound derivatives with tailored properties by first modifying the proline ring and then performing the N-acylation. nih.gov
Alterations to the Lauroyl Chain Length and Saturation
The term "lauroyl" specifically denotes the attachment of a C12 saturated acyl chain (from lauric acid) to the proline amino acid. cosmileeurope.eu However, in the broader context of lipoamino acid and lipopeptide synthesis, the length and saturation of the fatty acid chain are critical variables that are frequently modified to fine-tune the physicochemical properties and biological activity of the resulting molecule. The principles applied to these modifications are directly relevant to the synthesis of this compound analogs.
In synthetic applications, creating analogs of this compound with different chain lengths (e.g., myristoyl proline, palmitoyl (B13399708) proline) or degrees of saturation (e.g., oleoyl (B10858665) proline) involves substituting lauroyl chloride with the corresponding fatty acid chloride (e.g., myristoyl chloride, palmitoyl chloride, oleoyl chloride) during the acylation step of the proline amino acid. This strategy is a common approach in the development of novel lipopeptides to modulate their properties. Studies on synthetic lipopeptides have demonstrated that varying the fatty acid chain length (e.g., from C12 to C16) can significantly influence their ability to interact with and penetrate lipid membranes. nih.gov
The following table summarizes research findings on how fatty acid chain characteristics influence absorption, a key factor considered when designing derivatives.
| Fatty Acid | Chain Composition | Type | Coefficient of Absorption (Mean ± SE) |
| Myristic Acid | 14:0 | Saturated | 0.95 ± 0.02 |
| Stearic Acid | 18:0 | Saturated | 0.80 ± 0.03 |
| Arachidic Acid | 20:0 | Saturated | 0.26 ± 0.02 |
| Elaidic Acid | 18:1t | Monounsaturated | 0.79 ± 0.03 |
| Linoleic Acid | 18:2 | Polyunsaturated | 0.96 ± 0.01 |
Data sourced from studies on fatty acid absorption in humans. nih.gov
Synthesis of Lauroyl Peptide Conjugates and Lipopeptides
This compound can serve as a foundational building block or a component within more complex lipopeptide structures. The synthesis of these conjugates is a key area of research for creating molecules with tailored biological functions, such as antimicrobial agents or delivery vehicles. nih.govnih.gov
A predominant method for creating these molecules is Solid-Phase Peptide Synthesis (SPPS) . In this approach, a peptide sequence is assembled on a solid resin support. The N-terminus of the completed peptide chain can then be acylated with lauroyl chloride to attach the lipid moiety. For example, short lipopeptides with the general formula CnH2n+1CO-dPhe-Dab-Dab-Leu-NH2 have been synthesized using SPPS, where the fatty acid chain length was varied (n = 11, 13, 15) to study the impact on antimicrobial activity. nih.gov This method allows for precise control over the peptide sequence and the position of the lipid modification.
Another strategy involves the synthesis of more complex structures, such as Gemini (B1671429) surfactants. For instance, sodium di(lauroyl glutamyl) lysine (B10760008) (DLGL) was prepared through an amidation reaction utilizing methyl laurate, glutamate (B1630785), and lysine, demonstrating a solution-phase approach to creating multi-functionalized lipopeptides. researchgate.net
The "Proline Editing" technique offers a sophisticated route for creating peptides containing a modified proline residue. nih.gov This method involves incorporating a protected hydroxyproline (Hyp) into a peptide sequence during standard SPPS. After the full peptide is synthesized, the hydroxyl group on the Hyp residue is selectively deprotected and modified. While not a direct lauroylation of proline, this methodology could be adapted to attach a lauroyl group or other acyl chains to the proline ring itself via an ester or ether linkage, offering a pathway to structurally diverse lipopeptides where the lipid is not attached at the N-terminus. nih.gov
Research into lipopeptides as delivery vehicles has led to the synthesis of various derivatives to optimize performance. nih.gov For example, aliphatic peptides with different hydrocarbon chain lengths and amino acids in the polar head have been developed. One study found that incorporating ornithine into the polar head of the lipopeptide increased its efficiency for gene transfection. nih.gov
The table below details examples of synthesized lipopeptides that utilize a lauroyl or similar fatty acid chain.
| Lipopeptide/Derivative | Composition | Synthesis Method |
| C12-fXXL | C11H23CO-dPhe-Dab-Dab-Leu-NH2 | Solid-Phase Peptide Synthesis (SPPS) |
| Lauroyl-GG(d-S)(d-K) | Lauroyl-Gly-Gly-D-Ser-D-Lys | Not specified, likely SPPS or solution-phase coupling |
| Sodium di(lauroyl glutamyl) lysine (DLGL) | A Gemini surfactant with two lauroyl chains linked to glutamic acid residues, which are then linked to a lysine core. | Solution-phase amidation |
| OrnOrnGlu(C16H33)2 | A di-ornithine polar head linked to a glutamic acid with two C16 alkyl chains. | Not specified, involves peptide and lipid chemistry |
Table compiled from various lipopeptide synthesis studies. nih.govnih.govresearchgate.net
Interfacial and Colloidal Behavior of Lauroyl Proline
Surface Activity and Adsorption Phenomena at Interfaces
The efficacy of a surfactant is largely determined by its ability to adsorb at interfaces and subsequently lower the interfacial tension. Lauroyl proline exhibits significant surface activity, a trait directly linked to its molecular structure. rsc.org
Adsorption Behavior at Liquid/Gas Interfaces
The adsorption of this compound at the liquid/gas interface is a spontaneous process driven by the reduction of the system's free energy. researchgate.net As this compound molecules accumulate at the interface, they form a monolayer. cscscientific.com The extent of adsorption is dependent on the surfactant's concentration in the bulk solution up to the point of micelle formation. researchgate.net The effectiveness of adsorption is influenced by the molecular structure, with studies showing that the hydrophobicity of the amino acid side group plays a crucial role. For instance, N-Lauroyl-(L)-phenylalanine, with its benzene (B151609) ring, is more surface active than N-Lauroyl-(L)-proline. rsc.org The orientation of the this compound molecules at the interface, with the hydrophobic tail directed towards the gas phase and the hydrophilic head towards the liquid phase, is a key aspect of its adsorption behavior. rsc.orgresearchgate.net
Theoretical Models of Adsorption (e.g., Helfand–Frisch–Lebowitz Isotherm)
The adsorption of surfactants at interfaces can be described by various theoretical models. One such model is the Helfand–Frisch–Lebowitz (HFL) isotherm, which can be adapted to describe the adsorption behavior of amino acid-based surfactants like this compound. rsc.org This model, along with others like the Langmuir and Frumkin isotherms, helps in quantifying the relationship between the surfactant concentration in the bulk solution and the surface excess concentration at the interface. researchgate.net These models often incorporate parameters that account for intermolecular interactions and the area occupied by each surfactant molecule at the interface. rsc.orgresearchgate.net For N-Lauroyl-(L)-proline, fitting experimental data to such theoretical models allows for the determination of key parameters that characterize its surface activity. rsc.org
Micellization and Self-Assembly Characteristics in Aqueous Systems
Above a certain concentration, surfactant monomers in a solution begin to aggregate into organized structures known as micelles. cscscientific.comnih.gov This process of self-assembly is a hallmark of surfactant behavior and is critical to many of their applications. researchgate.netnih.gov
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the minimum concentration at which micelle formation begins. nih.govnih.gov Various techniques are employed to determine the CMC, including tensiometry, conductivity, and fluorescence spectroscopy, which detect the abrupt change in a physical property of the solution as micelles form. nih.govrsc.org
Several factors can influence the CMC of this compound:
Hydrophobic Group: A longer hydrophobic tail generally leads to a lower CMC because it increases the molecule's tendency to escape the aqueous environment. pharmacy180.com
Hydrophilic Group: The nature and size of the hydrophilic headgroup affect the CMC. A bulkier or more hydrophilic headgroup can increase the CMC. pharmacy180.comaatbio.com For this compound, the pyrrolidine (B122466) ring of the proline contributes to its specific hydrophilic character. rsc.org
Temperature: For many non-ionic surfactants, an increase in temperature can lead to a decrease in CMC. However, the effect on ionic surfactants like this compound (which can exist in anionic form) is often less pronounced. pharmacy180.comaatbio.com
Additives: The presence of electrolytes in the solution can lower the CMC of ionic surfactants by reducing the repulsion between the charged head groups. pharmacy180.comaatbio.com
| Factor | Effect on CMC | Underlying Reason |
|---|---|---|
| Increased Hydrophobic Chain Length | Decrease | Reduces aqueous solubility, favoring micelle formation. pharmacy180.com |
| Increased Hydrophilicity of Head Group | Increase | Increases surfactant solubility in water. pharmacy180.com |
| Addition of Electrolytes (to ionic surfactants) | Decrease | Reduces electrostatic repulsion between head groups. pharmacy180.comaatbio.com |
| Increase in Temperature (for many non-ionic surfactants) | Decrease | Reduces hydration of the hydrophilic head group. aatbio.com |
Thermodynamics of Micelle Formation
The formation of micelles is a thermodynamically driven process, characterized by changes in Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic). rsc.orgresearchgate.net The process is spontaneous, meaning that the Gibbs free energy of micellization is negative.
The enthalpy change (ΔH_mic) can be either exothermic or endothermic, depending on the specific surfactant and conditions. tainstruments.com It reflects the balance between the energy required to break interactions (like the disruption of water structure) and the energy released from forming new interactions (like van der Waals forces between the hydrophobic tails within the micelle core). rsc.orgresearchgate.net Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the enthalpy of micelle formation. tainstruments.com
The relationship between these thermodynamic parameters is given by the equation: ΔG_mic = ΔH_mic - TΔS_mic
By studying the temperature dependence of the CMC, it is possible to calculate these thermodynamic parameters and gain a deeper understanding of the forces governing the self-assembly of this compound in aqueous solutions. rsc.orgresearchgate.net
| Thermodynamic Parameter | Significance in Micellization |
|---|---|
| Gibbs Free Energy (ΔG_mic) | Must be negative for spontaneous micelle formation. |
| Enthalpy (ΔH_mic) | Can be positive or negative, reflecting the net energy change from breaking and forming bonds. tainstruments.com |
| Entropy (ΔS_mic) | Typically positive and the main driving force, due to the release of ordered water molecules from around the hydrophobic tails. rsc.orgresearchgate.net |
Influence of pH on Self-Aggregation and Micellar Properties
The self-aggregation and micellar characteristics of this compound are intrinsically linked to the pH of the aqueous solution. The proline headgroup contains a carboxylic acid moiety, which can be protonated (neutral) or deprotonated (anionic) depending on the pH. This ionization state dictates the intermolecular forces, influencing how the surfactant molecules pack and aggregate.
At a natural pH without adjustments, solutions of N-lauroyl-L-proline contain both the deprotonated anionic form and the protonated non-ionic form. rsc.org Research indicates that the non-ionic, protonated form is more surface-active and tends to dominate the behavior at the air-water interface. rsc.org The transition between these forms is crucial; for instance, the salt form (e.g., Sodium or Potassium Lauroyl Prolinate) is readily formed under alkaline conditions or in the presence of carbonates. google.comgoogle.com
This pH-dependent protonation-deprotonation behavior is a hallmark of N-acyl amino acid surfactants and directly impacts properties like the critical micelle concentration (CMC). researchgate.net For closely related N-lauroyl amino acids such as N-lauroyl-L-alanine, the CMC has been measured to be between 0.1 mM and 1 mM. google.com Studies on analogous surfactants like sodium N-lauroyl glutamate (B1630785) show that surface tension and CMC are optimized at acidic to neutral pH (around 6-7). researchgate.net This suggests that the charge of the headgroup plays a significant role; increased electrostatic repulsion between deprotonated (anionic) headgroups at higher pH can hinder micelle formation, leading to changes in the CMC.
Table 1: pH-Dependent Properties of Analogous N-Acyl Amino Acid Surfactants Data presented for Sodium Lauroyl Glutamate (SLG) and Sodium Lauroyl Aspartate (SLA) as analogous models.
| Property | pH Range 6-7 | pH Range 8-10 | Source |
| Surface Tension | Lower | Higher | researchgate.net |
| CMC | Lower | Higher | researchgate.net |
| Foaming Ability | Better | Weaker | researchgate.net |
| Emulsifying Ability | Weaker | Better | researchgate.net |
| Primary Aggregate | Vesicles | Micelles | researchgate.net |
Aggregation Morphology and Transition Pathways (e.g., micelles, vesicles, fibers, hydrogels)
This compound and its related N-acyl amino acid counterparts are capable of forming a rich variety of self-assembled structures beyond simple micelles. The specific morphology is a result of the interplay between the molecular geometry of the surfactant and external conditions like pH and concentration. rsc.orgresearchgate.net
In the solid state, N-lauroyl amino acids have been shown to form lamellar (bilayer) self-assemblies. researchgate.net In solution, the transition between different aggregate shapes is common. For example, analogous surfactants like sodium N-lauroyl glycinate (B8599266) and sodium N-lauroyl glutamate can form spherical vesicles at pH values between 6 and 8, while transitioning to form micelles at a more alkaline pH of 9 or 10. researchgate.net This transition is driven by the change in the effective size and charge of the hydrophilic headgroup as pH changes.
Furthermore, under specific conditions, these surfactants can form more complex, extended networks. Research on sodium lauroylglutamate has shown that a gel-like network structure can form within foam films and in the bulk solution under suitable pH and temperature ranges. researchgate.net Other studies on similar amphiphiles have documented the formation of hydrogels composed of fine fiber networks. lookchem.com These transition pathways, from micelles to vesicles and onward to fibers or gels, highlight the versatility of N-acyl amino acids in creating structured materials. The introduction of other molecules can further influence these pathways, leading to novel structures like twisted chiral ribbons. lookchem.com
Foaming and Emulsification Properties
Foaming Capacity and Stability Research
Amino acid-based surfactants are generally recognized for their desirable foaming properties. uni-duesseldorf.de Research specifically involving Potassium N-lauroyl L-prolinate has demonstrated that its foaming performance is significantly superior to that of traditional surfactants like amine-neutralized lauroyl sarcosinate. google.com
The stability of the foam produced by these surfactants is governed by several factors, including the ability to lower surface tension and the elasticity of the interfacial film. The Marangoni effect, where a surface tension gradient creates a surface flow that counteracts film thinning, is a key mechanism for foam stability. e-bip.org.pl For related N-acyl amino acid surfactants, foamability and foam stability are highly pH-dependent, with optimal performance often observed in the neutral pH range (pH 6-7). researchgate.net This is attributed to the formation of stable gel-like networks in the foam films at this pH. researchgate.net
Table 2: Foaming Performance Comparison
| Surfactant System | Foaming Performance | Source |
| Potassium N-lauroyl L-prolinate | Significantly superior foaming | google.com |
| Amine-neutralized Lauroyl Sarcosinate | Standard (baseline for comparison) | google.com |
Emulsion Formation and Stability Studies
N-acyl amino acids are effective emulsifying agents, a property essential for creating stable mixtures of oil and water. rsc.org The ability of this compound to act as an emulsifier is, like its other properties, influenced by the solution's pH.
Studies on analogous compounds like N-acylglutamates show a clear pH-dependent trend, where the emulsifying ability is superior at alkaline pH values (e.g., 9 and 10). researchgate.net This contrasts with foaming behavior, which is often better at a neutral pH. This suggests that the molecular interactions required for stabilizing oil-in-water emulsions differ from those required for stabilizing air-in-water foams. For some natural surfactants, it has been noted that emulsion stability tends to decrease around the critical micelle concentration (CMC). researchgate.net
Interaction with Co-surfactants and Co-formers
The performance of this compound can be significantly modified and enhanced through its interaction with other surface-active agents (co-surfactants) or non-surfactant molecules (co-formers). A notable example is found in cleansing formulations where Potassium N-lauroyl L-prolinate is combined with the non-ionic surfactant Polyglyceryl-3 Oleate. google.com This combination is used to create stable, oil-based cleansing systems that are derived entirely from bio-renewable sources. google.com The stability and superior performance of such a mixture point towards synergistic interactions between the anionic this compound salt and the non-ionic co-surfactant.
Mixed Micellization Phenomena
When two or more different surfactants are present in a solution, they can aggregate to form mixed micelles. This phenomenon often leads to properties that are more favorable than those of the individual components, a concept known as synergism. The formation of stable and high-performing cleansing oils using Potassium N-lauroyl L-prolinate and Polyglyceryl-3 Oleate strongly implies the formation of such mixed aggregates. google.com
In these mixed systems, the different molecular structures of the surfactants can allow for more efficient packing at the interface, reducing intermolecular repulsion and lowering the surface tension more effectively than either surfactant alone. This can lead to a lower system CMC and enhanced solubilization capacity for oils, which is critical for cleansing applications. While the specific thermodynamic parameters of mixed micellization for this compound have not been detailed in the reviewed literature, the successful formulation of combined surfactant systems provides practical evidence of this important phenomenon. google.com
Synergistic Effects in Binary and Ternary Systems
The interfacial and colloidal behavior of this compound, an N-acyl amino acid surfactant, is significantly influenced when it is part of a binary or ternary system with other surfactants. The interactions between the different surfactant molecules can lead to synergistic effects, where the properties of the mixture are enhanced beyond what would be expected from the simple sum of the individual components. These effects are of great interest for various applications as they can lead to improved performance, such as enhanced foaming, emulsification, and solubilization, often at lower total surfactant concentrations.
The primary driving forces behind these synergistic interactions are the electrostatic and hydrophobic interactions between the surfactant molecules at the interface and in the bulk solution. When this compound, which is an anionic surfactant, is mixed with other types of surfactants (cationic, non-ionic, or zwitterionic), the interactions between their respective head groups and hydrophobic tails can lead to more efficient packing at interfaces and in micelles. This enhanced packing reduces the repulsion between the head groups and increases the hydrophobic interactions, resulting in a lower free energy of the system.
In binary systems, the mixing of this compound with a cationic surfactant can lead to strong electrostatic attractions between their oppositely charged head groups. This attraction significantly reduces the critical micelle concentration (CMC) of the mixture compared to the individual surfactants. Similarly, when mixed with non-ionic or zwitterionic surfactants, the presence of the non-ionic/zwitterionic surfactant can reduce the electrostatic repulsion between the anionic this compound head groups, also leading to a lower CMC and more densely packed interfacial films.
Research Findings in Similar Amino Acid-Based Surfactant Systems
While specific research data on this compound in binary and ternary systems is not extensively available in the public domain, studies on structurally similar N-acyl amino acid surfactants, such as sodium lauroyl sarcosinate and sodium lauroyl glutamate, provide valuable insights into the expected synergistic behavior of this compound.
For instance, studies on the mixture of sodium lauroyl sarcosinate (an anionic amino acid surfactant) and cocamidopropyl betaine (B1666868) (a zwitterionic surfactant) have demonstrated significant synergistic effects. researchgate.net The formation of wormlike micelles in these mixed systems leads to a notable increase in viscosity. researchgate.net The strongest synergistic interaction and micellar growth are often observed at a specific molar ratio of the two surfactants, indicating an optimal packing arrangement. researchgate.net
Similarly, research on sodium lauroyl glutamate mixed with other surfactants has shown synergistic reductions in surface tension and CMC. The phase behavior of these mixtures can be complex, with the formation of various liquid crystalline phases and micellar structures depending on the concentration and ratio of the components. icm.edu.pl
The table below summarizes hypothetical synergistic effects in a binary system of this compound and a generic non-ionic surfactant, based on the established principles of surfactant interactions and data from similar systems.
Table 1: Hypothetical Synergistic Effects in a this compound / Non-ionic Surfactant Binary System
| Property | This compound (Alone) | Non-ionic Surfactant (Alone) | 1:1 Molar Mixture (Expected Synergistic Value) |
| Critical Micelle Concentration (CMC) (mM) | 1.5 | 0.1 | 0.08 |
| Surface Tension at CMC (mN/m) | 30 | 32 | 28 |
| Foam Volume (mL) | 120 | 100 | 150 |
This table is illustrative and based on general principles of surfactant synergy. Actual values for this compound systems would require experimental verification.
The following table presents a hypothetical phase behavior for a ternary system composed of this compound, an anionic surfactant (like Sodium Laureth Sulfate), and a zwitterionic surfactant (like Cocamidopropyl Betaine) in an aqueous solution.
Table 2: Hypothetical Phase Behavior of a this compound Ternary System
| This compound (%) | Anionic Surfactant (%) | Zwitterionic Surfactant (%) | Predominant Aggregate Structure |
| 50 | 25 | 25 | Mixed Micelles |
| 33 | 33 | 33 | Wormlike Micelles |
| 25 | 50 | 25 | Liquid Crystalline Phase |
| 25 | 25 | 50 | Vesicles |
This table is a conceptual representation of potential phase behavior and is not based on specific experimental data for this compound.
Molecular and Supramolecular Self Organization of Lauroyl Proline and Analogues
Mechanisms of Self-Assembly at the Molecular Level
The spontaneous organization of lauroyl proline into ordered supramolecular structures is governed by a delicate interplay of non-covalent forces at the molecular level. The amphiphilic nature of the molecule, with its distinct hydrophobic tail and polar headgroup, is the primary driver for this phenomenon.
Role of Hydrogen Bonding and Hydrophobic Interactions
The self-assembly of this compound and related N-acyl amino acids is initiated by two principal forces: hydrophobic interactions and hydrogen bonding. The hydrophobic effect compels the lauroyl chains to segregate from water, leading to the formation of a nonpolar core. This process is energetically favorable as it minimizes the disruption of water's hydrogen-bonding network.
While the hydrophobic collapse of the aliphatic tails provides the initial impetus for aggregation, the specific architecture of the resulting assemblies is directed by interactions between the proline headgroups. uniroma1.it Unlike other amino acids, when proline's nitrogen is part of an amide bond, it lacks a hydrogen atom and thus cannot act as a hydrogen bond donor. wikipedia.orgnih.gov However, the carbonyl oxygen of the lauroyl group and the oxygen atoms of the proline's carboxylic acid moiety can act as hydrogen bond acceptors from surrounding water molecules or other donors. nih.gov
Furthermore, research into proline-rich peptides and proline derivatives has highlighted the crucial role of non-conventional C-H···O hydrogen bonds. nih.gov The polarized C-H bonds within proline's rigid pyrrolidine (B122466) ring can interact with oxygen lone pairs, serving as an important mode of intermolecular recognition and stabilization that guides the self-assembly process. nih.govacs.orgresearchgate.net Studies on the self-assembly of proline as a single amino acid also confirm that hydrogen bonding, in concert with hydrophobic effects, is a crucial mechanism of structure formation. nih.gov
Impact of Molecular Packing and Conformation
The unique, conformationally constrained structure of the proline headgroup profoundly influences the molecular packing within supramolecular aggregates. wikipedia.orgnih.gov The five-membered pyrrolidine ring restricts the torsional angles of the polypeptide backbone, a feature that extends to this compound's supramolecular behavior. This inherent rigidity dictates how individual molecules orient themselves relative to one another, leading to more defined structures compared to amphiphiles with flexible headgroups.
Polymorphism in this compound Aggregates and Hydrogels
This compound and its analogues exhibit significant polymorphism, forming different supramolecular structures such as micelles, nanofibers, and hydrogels depending on the environmental conditions. This structural diversity arises from the molecule's ability to adopt different packing arrangements in response to external cues.
Influence of Preparation Conditions (e.g., heating, aging, ultrasound, pH)
The morphology of aggregates formed by proline-containing amphiphiles is highly sensitive to the conditions under which they are prepared.
pH and Concentration: Studies on lauroyl peptide analogues demonstrate that pH and concentration are powerful triggers for polymorphic transformations. For example, a lauroyl-peptide conjugate self-assembles into spherical micelles at an acidic pH, but transitions to fibers and eventually forms a hydrogel at a basic pH and higher concentrations. uniroma1.it This is often due to changes in the ionization state of the headgroup, which alters intermolecular electrostatic repulsion and hydrogen bonding capabilities. uniroma1.it For proline itself, increasing concentration can induce a morphological shift from globular aggregates to tape-like structures. chemrxiv.org
Temperature: Temperature is another critical parameter. Research on poly(L-proline) has shown that it forms gels that stiffen upon heating, a thermoresponsive behavior that is the opposite of many biopolymer gels like gelatin. nih.gov This suggests that hydrophobic interactions, which strengthen with temperature, play a dominant role in stabilizing the gel network.
Aging and Mechanical Agitation: The duration of aging and the application of physical forces can also influence the final structure. Studies on single amino acid assembly, including proline, show that morphological transitions can occur over time. nih.gov Additionally, sonication has been used to induce the formation of organogels from engineered polyproline helices, indicating that mechanical energy can facilitate the self-assembly process. acs.org
The table below summarizes the influence of various conditions on the aggregation of this compound analogues.
| Analogue System | Condition | Observed Effect | Reference |
|---|---|---|---|
| Lauroyl-peptide (C12-GGSK) | Increasing pH and Concentration | Transition from spherical micelles to fibers, then to hydrogel | uniroma1.it |
| Poly(L-proline) | Increasing Temperature (5°C to 35°C) | Transition from a softer to a stiffer gel | nih.gov |
| L-proline | Increasing Concentration | Transition from globular to tape-like aggregates | chemrxiv.org |
| Engineered Polyproline (AcHP2H) | Sonication / Slow Cooling | Formation of organogels and crystalline fibers | acs.org |
Conformational Transitions and Structural Remodeling
The polymorphic transformations observed in this compound systems are often underpinned by conformational changes at the molecular level. A prime example is seen in lauroyl-peptide analogues, where the pH-induced remodeling from micelles to fibers is directly linked to a conformational transition of the peptide headgroup from a disordered random coil to a more ordered β-sheet-like structure. uniroma1.it This change enables a more extensive network of intermolecular hydrogen bonds, favoring the formation of elongated, high-aspect-ratio structures.
Stimuli-Responsive Self-Assembled Systems Based on this compound
The ability of this compound aggregates to undergo structural changes in response to external triggers makes them a basis for creating stimuli-responsive or "smart" materials. nih.govmdpi.com These systems can be designed to respond to specific changes in their environment, such as pH, temperature, or light.
Research has shown that nanogels incorporating an L-proline-based monomer can exhibit dual responsiveness to both pH and temperature. rsc.org The thermoresponsive behavior is typically introduced by copolymerizing with a monomer like N-n-propylacrylamide, while the proline unit itself acts as the pH-switch due to the protonation/deprotonation of its carboxylic acid group. rsc.org At lower pH, the carboxyl group is protonated, while at higher pH it is deprotonated, altering the charge and hydrophilicity of the system and triggering a response. rsc.orgnih.gov
The intrinsic thermoresponsivity of poly(L-proline) further supports the potential for creating temperature-sensitive materials from this compound. nih.gov More advanced concepts include dissipative self-assembly, where a proline-based catalyst was transiently activated by light. rsc.org In this system, light energy was used to induce a conformational change that promoted the formation of catalytically active nanosheets, which then dissociated when the light was removed. rsc.org This demonstrates the potential for creating sophisticated, out-of-equilibrium systems based on proline-containing amphiphiles that are controlled by external stimuli.
pH-Responsive Behavior
The self-assembly of this compound is intrinsically responsive to changes in the ambient pH due to the ionizable carboxylic acid group on the proline headgroup. The protonation state of this group dictates the electrostatic interactions between molecules, playing a critical role in the morphology of the resulting aggregates.
At a pH below the acid dissociation constant (pKa) of the carboxyl group, the headgroup is in its neutral, protonated form (-COOH). This state minimizes electrostatic repulsion between molecules and facilitates strong intermolecular hydrogen bonding between the carboxylic acid and amide functionalities. These conditions typically favor the formation of larger, more ordered structures such as fibers, ribbons, and tapes, which can entangle to form a hydrogel network. While specific studies on this compound are limited, research on the self-assembly of the proline amino acid itself shows that aggregation is optimal under neutral conditions and tends to be disrupted in acidic or alkaline environments. chemrxiv.org
Conversely, at a pH above the pKa, the carboxyl group becomes deprotonated and negatively charged (-COO⁻). The resulting electrostatic repulsion between the anionic headgroups can disrupt the hydrogen bonding network that stabilizes larger fibers. This often leads to the formation of smaller, discrete aggregates such as spherical or cylindrical micelles, or even complete disassembly into monomers. This pH-triggered transition is a common feature among amphiphilic molecules. For example, an analogous lauroyl peptide, C12-GGSK, demonstrates a transition from spherical micelles at acidic pH to self-aggregating fibers at basic pH. researchgate.netnih.gov This transition, while driven by the deprotonation of a lysine (B10760008) residue in that specific peptide, illustrates the powerful role of pH in modulating the charge and, consequently, the supramolecular structure of lauroyl-based amphiphiles. nih.govuniroma1.it
The table below summarizes the expected pH-responsive behavior of this compound based on established principles for N-acyl amino acids.
| Condition | Dominant Interaction | Expected Supramolecular Structure |
|---|---|---|
| Low pH (below pKa) | Hydrogen Bonding, Hydrophobic Interactions | Fibers, Ribbons, Hydrogel Network |
| High pH (above pKa) | Electrostatic Repulsion, Hydrophobic Interactions | Micelles, Smaller Aggregates, or Soluble Monomers |
Temperature and Concentration Sensitivity
The supramolecular organization of this compound is highly dependent on both its concentration in solution and the ambient temperature. These factors directly influence the hydrophobic and hydrogen-bonding interactions that govern the self-assembly process.
Concentration: Like other surfactants, N-acyl amino acids typically self-assemble only above a specific threshold known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC). Below this concentration, this compound exists primarily as soluble monomers. As the concentration increases beyond the CAC, molecules begin to aggregate to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment.
Research on the self-assembly of the proline amino acid itself has shown a clear morphological evolution with increasing concentration. chemrxiv.orgchemrxiv.org At lower concentrations (e.g., 1-3 mM), small, globular aggregates are observed. chemrxiv.orgchemrxiv.org As the concentration is increased (e.g., 5-10 mM), these globules coalesce into larger, tape-like aggregates. chemrxiv.orgchemrxiv.org A similar progression is expected for this compound, with higher concentrations promoting the formation of more extended, ordered structures. At sufficiently high concentrations, these fibrous structures can intertwine to form a three-dimensional network, resulting in the formation of a viscoelastic hydrogel, a characteristic noted for N-dodecanoyl-L-amino acids. mdpi.comnih.gov
Temperature: Temperature variations can significantly alter the delicate balance of non-covalent forces. An increase in temperature generally enhances the strength of hydrophobic interactions (up to a certain point) while weakening hydrogen bonds. This dual effect can lead to complex thermoresponsive behavior. For some peptide amphiphiles, an increase in temperature induces a transition from ordered, tape-like structures to less-ordered micelles. researchgate.net
Furthermore, polymers derived from L-proline are known to exhibit thermoresponsive phase separation, characterized by a Lower Critical Solution Temperature (LCST). nih.gov This suggests that proline-containing molecules possess inherent temperature sensitivity. While this compound is not a polymer, this principle indicates that temperature changes can significantly impact the hydration and conformation of the proline headgroup, thereby affecting its self-assembly. For instance, heating can disrupt the hydrogen bonding network essential for maintaining fibrous structures, potentially leading to a gel-to-sol transition or a change in aggregate morphology.
The following table outlines the general sensitivity of this compound's self-assembly to concentration and temperature.
| Parameter | Condition | Expected Effect on Self-Assembly |
|---|---|---|
| Concentration | Below CAC/CMC | Monomeric (soluble) |
| Above CAC/CMC | Formation of initial aggregates (e.g., micelles, small globules) | |
| High Concentration | Formation of extended structures (fibers, tapes) and hydrogels | |
| Temperature | Increasing Temperature | May weaken hydrogen bonds, potentially disrupting fibrous structures (e.g., gel-sol transition) or inducing morphological changes (e.g., fiber-to-micelle) |
| Decreasing Temperature | May strengthen hydrogen bonds, favoring the formation and stability of ordered fibrous aggregates and gels |
Interactions of Lauroyl Proline with Model Biological Systems and Biomolecules in Vitro/theoretical
Interactions with Model Biological Membranes
The interaction of lauroyl proline with cell membranes is a crucial aspect of its biological activity. In vitro and theoretical studies using model membrane systems such as lipid bilayers and vesicles have provided insights into these interactions.
Impact on Lipid Bilayers and Vesicles
This compound, as an amphiphilic molecule, is expected to interact significantly with lipid bilayers. The lipophilic lauroyl chain can insert into the hydrophobic core of the bilayer, while the hydrophilic proline headgroup remains at the lipid-water interface. This insertion can perturb the packing of lipid molecules and alter the physical properties of the membrane.
Studies on similar N-acyl amino acids, such as N-decanoyl proline (C10-proline), have shown that these molecules incorporate into phospholipid liposomes and can induce lipid removal from the bilayer, particularly at concentrations above their critical micelle concentration (CMC) researchgate.net. Molecular dynamics simulations of L-proline with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers suggest that the proline headgroup prefers to hydrogen bond with water molecules at the interface rather than penetrating deeply into the bilayer researchgate.net. The addition of the lauroyl tail in this compound, however, would significantly enhance its hydrophobicity and favor its insertion into the lipid core.
Research on L-proline has also demonstrated its ability to be adsorbed onto the surface of liposomes, a process that can influence catalytic reactions occurring at the membrane interface researchgate.net. The presence of the lauroyl group in this compound is anticipated to augment this association with lipid vesicles.
Studies on Membrane Fluidity and Organization in Model Systems
The insertion of this compound into the lipid bilayer is likely to affect membrane fluidity and organization. The extent of this effect would depend on the concentration of this compound and the composition of the lipid bilayer. The introduction of the bulky lauroyl chain can disrupt the ordered packing of saturated lipids, thereby increasing membrane fluidity. Conversely, in a more fluid membrane composed of unsaturated lipids, it might have a less pronounced effect.
Modulation of Protein Structure and Activity in Vitro
The influence of this compound on protein structure and function is another critical area of investigation. The proline component itself is known to have significant effects on protein folding and stability, and the addition of a lauroyl chain introduces a hydrophobic element that can lead to novel interactions.
Influence on Protein Refolding and Aggregation Inhibition
Proline is a well-documented inhibitor of protein aggregation during refolding processes mdpi.commdpi.comnih.gov. It is believed to act as a chemical chaperone, stabilizing partially folded intermediates and preventing their aggregation mdpi.commdpi.com. Proline has been shown to be effective in preventing the aggregation of proteins like hen egg-white lysozyme (B549824) and bovine carbonic anhydrase in vitro mdpi.comnih.gov. The proposed mechanism involves proline's ability to form supramolecular assemblies with an amphipathic character, which can interact with and shield the exposed hydrophobic surfaces of folding intermediates mdpi.commdpi.com.
The presence of the lauroyl group in this compound would significantly enhance its amphiphilicity. This could potentially make it a more potent inhibitor of protein aggregation, as the lauroyl chain could provide a strong hydrophobic interaction with unfolded or misfolded proteins, while the proline headgroup maintains water solubility. A study on N-lauroyl-L-glutamate, another N-acyl amino acid, demonstrated its utility as a solubilizing agent that assists in the refolding of proteins from inclusion bodies, further supporting the potential role of N-acyl amino acids in this area mdpi.com.
Table 1: In Vitro Studies on the Effect of Proline on Protein Aggregation
| Protein Model | Proline Concentration | Observed Effect | Reference |
| Hen Egg-White Lysozyme | >1.5 M | Inhibition of aggregation during refolding. mdpi.commdpi.com | mdpi.commdpi.com |
| Bovine Carbonic Anhydrase | 5 M | Effective inhibition of aggregation during refolding. nih.gov | nih.gov |
| P39A Cellular Retinoic Acid-Binding Protein | Not specified | Abrogation of aggregation in vitro. researchgate.net | researchgate.net |
| Huntingtin (exon 1 with polyglutamine tracts) | Not specified | Prevention of aggregation in vitro. researchgate.net | researchgate.net |
Enzymatic Activity Modulation (e.g., Collagenase Inhibition)
The potential of this compound to modulate the activity of enzymes, such as collagenase, is of significant interest, particularly for dermatological and pharmaceutical applications. While direct studies on this compound are scarce, research on related compounds provides some insights.
Collagenases are enzymes that break down collagen, and their inhibition is a target for anti-aging and various therapeutic strategies nih.gov. Studies have shown that certain peptides and amino acid derivatives can inhibit collagenase activity mdpi.comnih.gov. For instance, peptides containing modified proline analogs have been shown to inactivate prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis nih.gov. While this is not direct inhibition of collagenase, it demonstrates that proline-containing molecules can interact with enzymes in the collagen metabolism pathway.
The inhibitory potential of this compound against collagenase would likely depend on its ability to bind to the active site or allosteric sites of the enzyme. The hydrophobic lauroyl chain could play a role in binding to hydrophobic pockets within the enzyme, while the proline ring could provide specific steric and chemical interactions. Further in vitro enzymatic assays are required to determine the specific inhibitory activity and mechanism of this compound on collagenase.
Table 2: Examples of In Vitro Collagenase Inhibition by Peptides and Amino Acid Derivatives
| Inhibitor | Target Enzyme | IC50/Inhibition % | Reference |
| Asn-Arg-Asp-Tyr (NRDY) | Collagenase | IC50: 0.95 mM | mdpi.com |
| Arg-Asp-Arg-Phe (RDRF) | Collagenase | IC50: 0.84 mM | mdpi.com |
| Combined Fruit Extract | Collagenase | 67.45% inhibition at 5 µg/mL | nih.gov |
Interactions with Antioxidant Enzymes in Model Systems
Proline has been shown to modulate the activity of antioxidant enzymes in various in vitro and in vivo systems mdpi.com. For instance, in vitro studies with rat erythrocytes demonstrated that proline can increase the activity of catalase (CAT) and superoxide (B77818) dismutase (SOD) mdpi.com. Proline is also known to protect enzymes from stress conditions and can reduce the levels of reactive oxygen species (ROS) nih.gov.
The addition of a lauroyl group to proline could influence its interaction with antioxidant enzymes. The increased lipophilicity might facilitate its interaction with membrane-associated antioxidant systems or alter its access to cytosolic enzymes. A study on weaned pigs challenged with lipopolysaccharide (LPS) showed that dietary proline supplementation increased SOD activity nih.gov. While this is an in vivo study, it points to the systemic effects of proline on antioxidant defenses.
The direct effect of this compound on the activity of purified antioxidant enzymes in model systems has yet to be extensively studied. Such investigations would be crucial to understand whether this compound acts as a direct modulator of these enzymes or if its antioxidant effects are mediated through other mechanisms, such as scavenging free radicals or stabilizing cellular structures.
Table 3: In Vitro Effects of Proline on Antioxidant Enzyme Activity
| System | Proline Concentration | Enzyme | Observed Effect | Reference |
| Rat Erythrocytes | 1.0 mM | Catalase (CAT) | Increased activity | mdpi.com |
| Rat Erythrocytes | Not specified | Superoxide Dismutase (SOD) | Increased activity | mdpi.com |
Interaction with Other Biomolecules (e.g., DNA, Biopolymers)
There is a notable absence of published scientific studies specifically investigating the in vitro or theoretical interactions of this compound with DNA or other biopolymers. While the behavior of the parent amino acid, proline, and its interactions with DNA have been a subject of research, this does not extend to its acylated derivative, this compound. Consequently, there are no available research findings or data to present on this topic.
Advanced Analytical and Characterization Methodologies in Lauroyl Proline Research
Scattering and Microscopy Techniques for Aggregate Characterization
Small-Angle X-Ray Scattering (SAXS)
Small-Angle X-Ray Scattering (SAXS) is a powerful, non-destructive technique used to analyze the structure of materials at the nanoscale, typically from 1 to 100 nm. nih.gov In the context of lauroyl proline, which functions as a surfactant, SAXS is instrumental in characterizing the size, shape, and arrangement of the self-assembled structures it forms in solution, such as micelles or liquid crystalline phases. The technique works by measuring the elastic scattering pattern of X-rays that pass through a sample. The resulting scattering data provides information about the average size and shape of particles in solution. nih.govwhiterose.ac.uk
In research on similar N-acyl amino acids and lipopeptides, SAXS has been pivotal in revealing how these molecules aggregate. For instance, studies on lauroyl-containing peptides show that they can self-assemble into spherical micelles at acidic pH, which then transition into elongated, rod-like fibers as the pH becomes more basic. nih.gov SAXS analysis, often combined with molecular dynamics simulations, can detail these morphological transitions, demonstrating how changes in the molecular environment influence the supramolecular structure. nih.gov Furthermore, research on peptides containing proline has utilized SAXS to understand how the inclusion of the rigid proline ring affects self-assembly, leading to the formation of distinct nanostructures like nanoribbons or twisted nanofibers. bohrium.com This highlights the capability of SAXS to provide detailed structural insights into the aggregation behavior of proline-containing amphiphiles like this compound.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides direct visualization of the morphology of self-assembled nanostructures, offering high-resolution images that complement the average structural data obtained from scattering techniques like SAXS. youtube.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. mdpi.com This allows for the direct observation of individual aggregates, providing detailed information on their shape, size, and fine structure. researchgate.net
For amphiphilic molecules like this compound, TEM is essential for confirming the structures suggested by SAXS data. For example, in studies of self-assembling lauroyl peptides, TEM has been used to directly visualize the transition from spherical micelles to elongated fibers, confirming the dramatic remodeling of the aggregates. nih.gov The technique is also sensitive to the influence of molecular chirality on self-assembly; studies on self-assembling peptides have used TEM to show that the inclusion of D-amino acids (the enantiomer of naturally occurring L-amino acids) does not significantly alter the formation of uniform nanofibers. researchgate.net This is particularly relevant for lauroyl L-proline, where the chirality of the proline headgroup is a key structural feature.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) is another powerful imaging technique that provides information about the surface topography and morphology of samples. acs.org Unlike TEM, which images transmitted electrons, SEM scans the sample's surface with a focused beam of electrons, and detectors collect secondary electrons, backscattered electrons, and characteristic X-rays emitted from the surface. This produces detailed three-dimensional-like images of the sample's surface. In the study of proline and its derivatives, SEM has been used to characterize the morphology of self-assembled aggregates, revealing structures such as long, tape-like formations. chemrxiv.org
Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique often integrated with SEM. sciensage.info When the electron beam of the SEM strikes the sample, it excites atoms, causing them to emit X-rays at energies characteristic of their elemental composition. The EDS detector measures these X-rays, allowing for qualitative and quantitative elemental analysis of the sample's surface. sciensage.infosciensage.info For a compound like this compound (C₁₇H₃₁NO₃), EDS can confirm the presence and relative abundance of carbon, oxygen, and nitrogen, verifying the elemental composition of synthesized or purified material.
| Analytical Technique | Information Obtained for this compound |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface topography and morphology of self-assembled structures (e.g., aggregates, films). |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Determines the elemental composition of the sample, confirming the presence of Carbon (C), Oxygen (O), and Nitrogen (N). |
Chromatographic and Separation Techniques
High-Performance Liquid Chromatography (HPLC-ELSD) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For compounds like this compound, which lack a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) is highly effective. The HPLC-ELSD system separates compounds based on their interactions with a stationary phase (column) and a mobile phase. After exiting the column, the eluent is nebulized, and the solvent is evaporated, leaving a fine mist of analyte particles. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
This method is particularly suitable for analyzing N-acyl amino acids. Research on the enzymatic synthesis of N-lauroyl-L-amino acids has successfully used HPLC-ELSD to monitor the reaction progress and quantify the product. nih.gov The technique allows for clear separation of the starting materials (e.g., lauric acid and the amino acid) from the final N-lauroyl amino acid product. nih.gov
A typical HPLC-ELSD method for analyzing N-lauroyl amino acids might involve the following conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 × 250 mm |
| Column Temperature | 40 °C |
| Mobile Phase | Gradient elution with Water (0.1% formic acid) and Acetonitrile |
| Gradient Program | Start at 20% Acetonitrile, increase to 100% Acetonitrile over 10 minutes |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Table based on conditions reported for N-lauroyl-L-amino acid analysis. nih.gov |
Amino Acid Analysis for Compositional Studies
Amino acid analysis is a fundamental biochemical procedure used to determine the amino acid composition of a peptide or a modified amino acid like this compound. The process typically involves the hydrolysis of the amide bond that links the fatty acid (lauroyl group) to the amino acid (proline). This is commonly achieved through acid hydrolysis, which breaks the bond and liberates the free amino acid. biosyn.com
Once the proline is freed, it can be quantified using various methods. A common approach involves pre-column derivatization to attach a fluorescent tag to the amino acid, followed by separation and detection using HPLC with a fluorescence detector. who.int Alternatively, mass spectrometry-based methods can be used for highly sensitive and specific quantification. nih.gov It is important to note that standard acid hydrolysis procedures can lead to low recovery for certain amino acids like tryptophan and cysteine, though proline is generally stable under these conditions. biosyn.com This analysis confirms that proline is the correct amino acid component of the molecule and can be used to determine the purity of the sample in terms of its amino acid content.
Surface and Interfacial Tension Measurement Techniques
As an amphiphilic surfactant, a key characteristic of this compound is its ability to adsorb at interfaces (e.g., air-water or oil-water) and lower the surface or interfacial tension. This property is fundamental to its function in applications like cosmetics and detergents. Several techniques are used to measure this effect. Common methods include the Du Noüy ring and Wilhelmy plate methods, which are based on force tensiometers, and optical methods like pendant drop shape analysis. liberty.edu
In the Du Noüy ring method, a platinum ring is pulled through the interface, and the maximum force required before the liquid meniscus breaks is measured and related to the surface tension. liberty.edu The Wilhelmy plate method measures the force acting on a platinum plate suspended at the interface. cosmileeurope.eu These measurements are typically performed across a range of concentrations to determine the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in the bulk solution and the surface tension reaches its minimum value.
Studies on analogous N-acyl amino acid surfactants, such as sodium lauroyl glutamate (B1630785), provide insight into the expected behavior of this compound. The surface tension of these surfactant solutions is highly dependent on factors like pH and concentration.
Representative Surface Tension Data for an N-Lauroyl Amino Acid Surfactant (Based on data for Sodium Lauroyl Glutamate)
| pH | Surface Tension (mN/m) |
| 4.0 | ~26 |
| 6.0 | ~27 |
| 8.0 | ~32 |
| 10.0 | ~37 |
| This table illustrates the typical pH-dependent surface activity of an N-lauroyl amino acid surfactant at a fixed concentration (0.7 wt%). Data adapted from findings on sodium lauroyl glutamate. researchgate.net |
X-Ray Diffraction (XRD) for Crystalline and Polymorphic Analysis
X-ray diffraction (XRD) is a powerful, non-destructive technique utilized to analyze the crystalline structure of materials. In the context of this compound, XRD is instrumental in determining its solid-state properties, including crystal lattice parameters and the identification of different polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of characterization, as different polymorphs can exhibit varying physical properties such as solubility, melting point, and stability.
While specific XRD studies on this compound are not extensively documented in publicly available literature, the principles of the technique and data from analogous compounds, such as L-proline and its derivatives, provide a framework for understanding its potential crystalline characteristics. For instance, studies on L-proline have revealed its crystalline nature, with sharp peaks in the diffraction pattern indicating a well-ordered structure. researchgate.net The crystal system of related compounds, like L-Proline Succinate, has been identified as monoclinic through powder XRD analysis. sphinxsai.com
The analysis of a crystalline powder sample of this compound using XRD would involve exposing it to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, would display a series of peaks. The positions and intensities of these peaks are unique to the crystalline structure of this compound.
From the diffraction pattern, several key pieces of information can be extracted:
Crystalline Nature: The presence of sharp, well-defined peaks confirms the crystalline nature of the material, as opposed to an amorphous solid which would produce a broad halo. researchgate.net
Lattice Parameters: By indexing the diffraction peaks, it is possible to determine the unit cell dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice. For example, a study on L-proline doped glycinium oxalate (B1200264) confirmed a monoclinic structure with specific lattice parameters.
Polymorphism: Different polymorphic forms of this compound would produce distinct XRD patterns due to their different crystal lattices. By comparing the XRD pattern of a sample to known patterns, the specific polymorph can be identified.
A hypothetical table of XRD data for a crystalline form of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
Interactive Data Table: Hypothetical XRD Peak Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 5.8 | 15.22 | 85 |
| 11.6 | 7.62 | 100 |
| 17.4 | 5.09 | 60 |
| 23.2 | 3.83 | 75 |
| 29.0 | 3.07 | 40 |
This data could then be used to calculate the unit cell parameters and identify the crystal system. The investigation of polymorphism is crucial for controlling the physical properties of this compound in various applications.
Rheological Characterization of Gels and Colloidal Systems
The rheological properties of gels and colloidal systems formulated with this compound are critical for understanding their behavior and performance in various applications, from cosmetics to pharmaceuticals. Rheology is the study of the flow and deformation of matter, and for these systems, it provides insights into their structure, stability, and sensory characteristics. researchgate.net
Organogels, which are non-crystalline, viscoelastic systems, can be formed using gelators like this compound derivatives. mdpi.com These systems immobilize an apolar phase within a three-dimensional network formed by the self-assembly of the gelator molecules. The rheological behavior of such gels is complex, often exhibiting both solid-like and liquid-like properties.
Key rheological parameters for characterizing this compound gels and colloidal systems include:
Viscosity: This measures the resistance to flow. The viscosity of these systems is often non-Newtonian, meaning it changes with the applied shear rate. Many gels exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases, which is advantageous for applications requiring easy spreading or injection.
Yield Stress: This is the minimum stress required to initiate flow. mdpi.com Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid. This property is crucial for the stability of suspensions and emulsions, preventing the settling or creaming of dispersed particles.
Viscoelasticity: Gels are typically viscoelastic, meaning they exhibit both viscous (energy-dissipating) and elastic (energy-storing) properties. mdpi.com This is often characterized using oscillatory rheometry, which measures the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation. A higher G' indicates a more solid-like structure.
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat.
Tan Delta (δ): The ratio of G''/G', which indicates the relative contribution of viscous and elastic properties. A tan δ < 1 signifies a predominantly elastic, gel-like structure.
The rheological properties of this compound systems are influenced by several factors, including the concentration of this compound, the type of solvent (oil phase), temperature, and the presence of other components. For instance, increasing the gelator concentration generally leads to an increase in viscosity and gel strength. nih.gov
A hypothetical rheological profile for a this compound organogel is presented in the interactive data table below.
Interactive Data Table: Hypothetical Rheological Data for a 5% this compound Organogel
| Parameter | Value | Conditions |
| Zero-Shear Viscosity (η₀) | 500 Pa·s | 25°C |
| Yield Stress (τy) | 50 Pa | 25°C |
| Storage Modulus (G') | 1000 Pa | 1 Hz, 1% strain, 25°C |
| Loss Modulus (G'') | 100 Pa | 1 Hz, 1% strain, 25°C |
| Tan Delta (G''/G') | 0.1 | 1 Hz, 1% strain, 25°C |
This data indicates a strong, elastic-dominant gel structure, which would be suitable for applications requiring a stable, semi-solid consistency. The characterization of these rheological properties is essential for tailoring the performance of this compound-based formulations to specific needs.
Computational and Theoretical Investigations of Lauroyl Proline
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of lauroyl proline, from its interaction with solvents to its assembly into larger structures.
MD simulations are instrumental in modeling how this compound molecules adsorb onto surfaces and behave at interfaces, such as the air-water or oil-water interface, which is crucial for its function in emulsions and foams. These simulations can elucidate the orientation of the molecule at an interface, with the hydrophobic lauroyl tail typically extending into the non-polar phase (like air or oil) and the hydrophilic proline headgroup remaining in the aqueous phase.
Research on similar N-acyl amino acids, such as lauroyl glycine (B1666218) derivatives, uses MD simulations to decipher hydrogen-bonding patterns and interfacial self-assembly. acs.org Simulations can calculate the interfacial energy, which is a key factor in the stabilization of foams and emulsions. For instance, simulations of lauroyl glycine and co-surfactants have revealed that strong hydrogen-bond networks and favorable interfacial energies (e.g., calculated at -44.97 kcal/mol in one study) are responsible for stabilizing lamellar structures and increasing film viscosity. acs.org
The process involves setting up a simulation box containing a surface (e.g., a solid substrate or an air-water interface) and this compound molecules in a solvent. The system is then allowed to evolve over time, tracking the trajectories of all atoms. Analysis of these trajectories provides data on adsorption energies, the density profile of the molecule across the interface, and specific interactions like hydrogen bonds with the surface. researchgate.net Studies on protein adsorption have shown that upon approaching a surface, molecules can undergo conformational changes, and specific residues—in this case, the proline ring and carboxyl group—may form targeted interactions with the surface. researchgate.netresearchgate.net
Table 1: Typical Parameters in MD Simulations for Interfacial Analysis
| Parameter | Description | Typical Application |
| Force Field | A set of parameters used to calculate the potential energy of the system. Examples include CHARMM, AMBER, and GROMOS. researchgate.net | Defines the interactions between all atoms in the simulation, including this compound, water, and any surface. |
| Water Model | A model to simulate the behavior of water molecules. Examples include TIP3P and TIP4P-D. researchgate.net | The choice of water model is critical as it affects hydration, interfacial tension, and hydrogen bonding. researchgate.net |
| Simulation Box | The defined volume containing the molecules for the simulation, often with periodic boundary conditions. | Creates a representative system of the interface being studied (e.g., a slab of water with an overlying vacuum for an air-water interface). |
| Ensemble | Statistical ensemble defining the thermodynamic state. Common ensembles are NVT (constant number of particles, volume, temperature) and NPT (constant number of particles, pressure, temperature). researchgate.net | Used to simulate conditions that mimic real-world environments, such as constant pressure and temperature. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Must be long enough to allow for the system to equilibrate and for the dynamic processes of interest (like adsorption) to occur. acs.org |
The amphiphilic nature of this compound governs its interaction with water and biological membranes. MD simulations provide a molecular lens to view these interactions. In aqueous solutions, water molecules form a structured hydration shell around the hydrophilic proline headgroup. Simulations of pure proline in water show that it strongly localizes surrounding water molecules, more so than other osmoprotectants like glycine betaine (B1666868), and forms an extensive hydrogen bond network. uregina.caarxiv.org The carboxylate group acts as a hydrogen bond acceptor, while the secondary amine can act as a donor. researchgate.net The lauroyl tail, being hydrophobic, disrupts the local hydrogen-bonding network of water, leading to a hydrophobic effect that is the primary driving force for many of this compound's properties.
When interacting with a lipid membrane, a key component of skin structure, this compound's behavior can be predicted with MD simulations. These simulations typically show the long lauroyl tail inserting itself into the hydrophobic core of the lipid bilayer, interacting with the lipid acyl chains. mdpi.com The proline headgroup remains at the water-membrane interface, interacting with the polar lipid head groups and surrounding water molecules. This insertion can perturb the local membrane structure, potentially altering its fluidity and permeability, which are important considerations for its use in topical formulations. mdpi.com The choice of force field and water model is particularly crucial in these simulations to accurately capture the subtle balance of forces governing membrane interactions. researchgate.net
In aqueous solutions above a certain concentration (the critical micelle concentration), surfactant molecules like this compound spontaneously self-assemble into larger aggregates, such as micelles or vesicles. MD simulations are a powerful tool to study the initial stages of this process. nih.gov By placing a random distribution of this compound molecules in a simulation box with water, researchers can observe their aggregation in real-time at the atomic level.
The simulations show that aggregation is driven by the hydrophobic effect: the fatty lauroyl tails cluster together to minimize their contact with water, while the hydrophilic proline headgroups form the outer surface of the aggregate, facing the water. acs.orgarxiv.org While simulations of pure proline have found no evidence of self-aggregation uregina.caarxiv.orgresearchgate.net, the addition of the long lauroyl chain completely changes this behavior. The final morphology of the aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers) depends on factors like concentration, temperature, and the specific molecular geometry of the surfactant. Simulations can help analyze the stability of these aggregates, the distribution of water within them, and the conformational state of the this compound molecules in the assembled structure. imrpress.com
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide fundamental insights into the intrinsic properties of this compound, complementing the large-scale dynamic picture from MD simulations.
The amide bond in this compound, which links the lauroyl tail to the proline ring, can undergo hydrolysis, breaking the molecule into lauric acid and proline. This process is generally slow but can be catalyzed by acids, bases, or enzymes. DFT calculations can be used to map the entire reaction pathway for hydrolysis, identifying the transition states and intermediates involved. acs.orgarxiv.org
For an N-acyl proline, the tertiary amide bond presents a unique case for hydrolysis compared to secondary amides found in typical peptides. acs.org DFT studies on the hydrolysis of proline-based tertiary amides show that the reaction mechanism involves a nucleophilic attack (e.g., by a hydroxide (B78521) ion in alkaline conditions) on the carbonyl carbon of the amide bond. acs.orgnih.gov This leads to the formation of a high-energy tetrahedral intermediate. The subsequent step is the cleavage of the C-N bond.
DFT calculations allow for the determination of the activation energy (the energy barrier) for each step of the reaction. acs.org This energy barrier dictates the rate of the reaction; a higher barrier means a slower reaction. Studies have shown that for proline-containing amides, the specific geometry and electronic properties of the tertiary amide can make hydrolysis more challenging than for secondary amides. acs.org Computational models can predict how factors like pH (by modeling reactants like H₃O⁺ or OH⁻) and solvent affect the energetics of the hydrolysis pathway. nih.gov
DFT is a highly accurate method for determining the most stable three-dimensional structure (the optimized geometry) of a single this compound molecule. By minimizing the molecule's energy, DFT calculations can predict precise bond lengths, bond angles, and dihedral angles. nih.govnih.gov For proline and its derivatives, a key structural feature is the puckering of the five-membered pyrrolidine (B122466) ring and the potential for cis-trans isomerism about the amide bond.
Furthermore, DFT provides a detailed picture of the electronic properties of the molecule. This includes the distribution of electron density, which reveals the partial charges on each atom and identifies the molecule's polar and non-polar regions. imrpress.com Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. These theoretical calculations are foundational for building accurate force fields used in the MD simulations discussed previously.
Table 2: Selected Electronic Properties of Proline Calculated by DFT (Note: These values are for the parent amino acid, proline, and serve as a reference for the properties of the proline headgroup in the this compound molecule. Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G).
| Property | Description | Typical Calculated Value (for Proline) | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Varies by solvent; e.g., -7.02 eV (in water) | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Varies by solvent; e.g., -0.71 eV (in water) | |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | Varies by solvent; e.g., 6.31 eV (in water) | |
| Dipole Moment | A measure of the overall polarity of the molecule. | ~1.3 - 3.6 Debye (depending on conformer) | imrpress.com |
| Molecular Volume | The volume occupied by the molecule. | ~104 ų |
Molecular Docking Studies (e.g., Ligand-Enzyme Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme) to form a stable complex. Such studies are instrumental in understanding the potential inhibitory or modulatory effects of compounds on biological targets.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the provided literature, research on its parent amino acid, proline, and its derivatives provides a strong framework for understanding its potential interactions. Studies have been conducted on proline and prolinamide isomers to evaluate their docking behavior with enzymes like collagenase. scispace.com For instance, in silico analyses using the PatchDock server have been performed to investigate the binding of proline derivatives to Clostridium histolyticum collagenase, a key enzyme in bacterial infections. scispace.com These studies calculate parameters like atomic contact energy (ACE) to quantify the binding affinity between the ligand and the enzyme's active site. scispace.com
The findings from these related studies suggest that N-acyl prolines, including this compound, have the potential to act as enzyme inhibitors. scispace.com Beyond enzyme inhibition, this compound's interactions with other proteins have been noted. For example, it has been observed to interact with erythropoietin (EPO), causing a decrease in the protein's α-helix content and an increase in its deconvolution in vitro. tandfonline.com This demonstrates a direct interaction that alters protein secondary structure, a phenomenon critical to the formulation and delivery of protein-based therapeutics.
| Analyte Class | Target Enzyme/Protein | Key Findings/Parameters | Reference |
|---|---|---|---|
| Prolinamide Isomers | Clostridium histolyticum collagenase | Docking studies revealed significant atomic contact energy (ACE), suggesting potential as collagenase inhibitors. | scispace.com |
| This compound | Erythropoietin (EPO) | Alters protein secondary structure, leading to a decrease in α-helix content. | tandfonline.com |
Theoretical Models for Surfactant Behavior
The behavior of surfactants like this compound is governed by their amphiphilic nature, possessing both a hydrophobic (lauroyl) tail and a hydrophilic (proline) head. Theoretical models help explain and predict their actions at interfaces, such as the formation of micelles and their ability to lower surface tension.
The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to aggregate into micelles. Sodium N-acyl prolines, synthesized from various fatty acids, have been shown to exhibit superior surfactant properties compared to the standard surfactant sodium lauryl sulphate (SLS). researchgate.net The properties of these surfactants, including surface tension, wetting power, and emulsion stability, are evaluated to understand their behavior. researchgate.net
A key characteristic for many applications is the surfactant's tolerance to divalent cations like calcium (Ca²⁺), which can cause precipitation and loss of function. N-lauroyl proline has demonstrated significantly higher calcium tolerance compared to other N-lauroyl amino acids and even other N-acyl prolines like sodium N-palmitoyl proline. researchgate.net This superior performance is critical in hard water conditions. The behavior of these molecules can be modeled by examining their phase behavior in systems like Langmuir films, which provides insight into the packing and orientation of surfactant molecules at the air-water interface. acs.org
| Surfactant | Property | Observation | Reference |
|---|---|---|---|
| Sodium N-Acyl Prolines | General Surfactant Properties | Exhibited superior CMC, calcium tolerance, and emulsion stability compared to Sodium Lauryl Sulphate (SLS). | researchgate.net |
| N-Lauroyl Proline | Calcium Tolerance | Showed higher calcium tolerance than other N-lauroyl amino acids. | researchgate.net |
| Sodium N-Palmitoyl Proline | Calcium Tolerance | Reported calcium tolerance of 2.5 ppm. | researchgate.net |
| N-Oleoyl Proline | Surface Activity | Showed superior surface activity and foaming characteristics compared to phenylalanine and isoleucine-based surfactants. | researchgate.net |
Structure-Activity Relationship Modeling
Structure-activity relationship (SAR) modeling for surfactants involves correlating their molecular structure with their functional properties. For N-acyl amino acids, the key structural variables are the length and saturation of the fatty acyl (hydrophobic) chain and the chemical nature of the amino acid (hydrophilic) head group.
Systematic investigations have demonstrated that variations in both the hydrophobic tail and the hydrophilic head group can be used to regulate the properties of these surfactants. researchgate.net The unique, rigid cyclic structure of the proline head group, combined with the C12 lauroyl chain, imparts a specific balance of properties. For instance, N-lauroyl proline's high calcium tolerance is a direct result of its specific molecular structure. researchgate.net
Comparing different N-acyl prolines reveals clear SAR trends. For example, N-oleoyl proline (with an unsaturated C18 chain) shows superior surface activity and foaming compared to surfactants based on other amino acids like phenylalanine or isoleucine. researchgate.net Conversely, the emulsion stability of proline-based surfactants was found to decrease as the polarity of the amino acid head group increased from isoleucine to proline, which is attributed to lower hydrophobicity. researchgate.net The synergistic effect of using a mixture of fatty acyl groups (from sources like coconut or palm oil) with the proline head group has been studied to optimize surface and cytotoxicity activities. researchgate.net This modeling allows for the rational design of new surfactants with tailored properties for specific applications.
| Structural Feature | Associated Property/Activity | Example | Reference |
|---|---|---|---|
| Amino Acid Head Group (Proline vs. Phenylalanine/Isoleucine) | Surface Activity & Foaming | N-Oleoyl proline showed superior surface activity compared to phenylalanine and isoleucine-based surfactants. | researchgate.net |
| Amino Acid Head Group (Polarity) | Emulsion Stability | Emulsion stability decreased with an increase in the polarity of the amino acid head group (isoleucine to proline). | researchgate.net |
| Fatty Acyl Chain (Lauroyl vs. Palmitoyl) | Calcium Tolerance | N-Lauroyl proline exhibited higher calcium tolerance than sodium N-palmitoyl proline. | researchgate.net |
| Combination of Hydrophobic Tail and Proline Head Group | Overall Surfactant Properties | The combination of various fatty acyl chains with the proline head group yields surfactants with superior CMC and emulsion stability compared to SLS. | researchgate.net |
Emerging Research Frontiers and Academic Applications of Lauroyl Proline
Applications in Colloid and Interface Science
Lauroyl proline belongs to the class of N-acyl amino acid surfactants, which are noted for their biocompatibility and diverse functionality. whiterose.ac.ukchalmers.se As amphiphilic molecules, these surfactants possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. nih.govacs.org This dual nature drives them to accumulate at interfaces, such as air-water or oil-water, where they reduce interfacial tension. The behavior of amino acid-based surfactants like this compound is highly dependent on the physicochemical conditions of the system. acs.org
Key factors influencing the interfacial behavior of this compound include:
pH: The charge of the proline headgroup can be altered by changing the pH. At low pH, the carboxylic acid group is protonated, while at higher pH, it can be deprotonated to become anionic. This change in ionization affects the electrostatic interactions between surfactant molecules and their packing at interfaces. nih.govacs.org
Self-Aggregation: In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), this compound molecules self-assemble into organized structures like micelles. acs.org In these structures, the hydrophobic lauroyl tails cluster together to form a core that is shielded from the water, while the hydrophilic proline headgroups form an outer shell that interacts with the aqueous environment.
Chirality: Since this compound is derived from the chiral amino acid L-proline, micelles and other self-assembled structures can exhibit chiral surfaces. nih.gov This property is of significant interest for creating ordered, chiral environments that can be utilized in stereospecific applications.
The study of these properties is central to colloid and interface science, where understanding and controlling interfacial phenomena is crucial for the development of emulsions, foams, and other dispersed systems. researchgate.net The versatility offered by the amino acid headgroup allows for fine-tuning of surfactant properties for specific applications. nih.gov
Role in Advanced Materials Science
The self-assembling nature of this compound makes it a valuable building block in materials science for the bottom-up construction of functional materials.
Hydrogel and Organogel Development
This compound and structurally similar lipoamino acids are effective gelling agents capable of immobilizing large volumes of solvent within a three-dimensional network. This ability stems from the formation of self-assembled fibrillar networks driven by non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions.
Research on related N-acyl amino acids and proline derivatives demonstrates their potential as gelators. google.comresearchgate.net For instance, certain N-acyl acidic amino acid dialkylamides have been patented as gelling agents that form transparent, strong gels. google.com Similarly, L-proline dihydrazide derivatives have been shown to form stable organogels in various organic solvents at low concentrations. researchgate.net The mechanism involves the self-assembly of the molecules into fibrous structures that entangle to form a gel network. The properties of the resulting gel, such as its thermal stability and mechanical strength, are influenced by the specific molecular structure of the gelator and the nature of the solvent. researchgate.net this compound's structure, combining a long alkyl chain for hydrophobic interactions and a proline ring capable of forming hydrogen bonds, makes it a strong candidate for the development of novel hydrogels and organogels for applications in areas like tissue engineering and controlled release systems.
| Gelator Type | Solvent Type | Primary Driving Force | Resulting Structure |
| L-proline Dihydrazide Derivatives researchgate.net | Organic Solvents | Hydrogen Bonding | Fibrous Networks |
| N-acyl Acidic Amino Acid Dialkylamides google.com | Not Specified | Self-Assembly | Gel Matrix |
| This compound (Inferred) | Aqueous or Organic | Hydrogen Bonding & Hydrophobic Interactions | Fibrillar Networks |
This table provides an interactive overview of gelators related to this compound.
Nanocarrier and Self-Assembled Nanostructure Research
The ability of amphiphilic molecules to self-assemble in solution is the basis for their use as nanocarriers. This compound can form various nanostructures, such as micelles and vesicles, which can encapsulate other molecules, particularly those with poor water solubility. frontiersin.org
Research has specifically highlighted the utility of the proline moiety in creating advanced nanocarriers. A study on a magnetic proline-based ionic liquid surfactant demonstrated its ability to self-assemble into vesicles in an aqueous medium. rsc.orgbohrium.com These vesicles were successfully used as nanocarriers for the delivery of hydrophobic drugs. rsc.org The self-assembly process leads to the formation of a hydrophobic core within the nanostructure, which serves as a reservoir for the drug molecules.
The key features of this compound-based nanostructures include:
Hydrophobic Core: The lauroyl tails create a non-polar environment ideal for encapsulating hydrophobic guest molecules. uniroma1.it
Biocompatible Shell: The proline headgroup forms a biocompatible surface, which is crucial for applications involving biological systems. bohrium.com
Stimuli-Responsiveness: The morphology and stability of these nanostructures can be sensitive to environmental changes like pH and temperature, offering potential for triggered release of the encapsulated cargo. uniroma1.it
The field of self-assembled nanostructures is rapidly growing, with applications ranging from drug delivery to nanoreactors and templates for nanomaterial synthesis. frontiersin.orgnih.gov
Optoelectronic Material Doping (Proline-related, theoretical extension)
Doping involves the intentional introduction of impurities into a material to alter its properties, a fundamental process in creating modern electronic and optoelectronic devices. wikipedia.org While typically associated with inorganic semiconductors, the concept is being extended to hybrid organic-inorganic materials.
Direct research on this compound as a dopant is limited; however, studies on L-proline itself provide a basis for theoretical extension. L-proline has been successfully used as a dopant for ADP (Ammonium Dihydrogen Phosphate) crystals, which are used in optoelectronic applications. materialsciencejournal.orgresearchgate.net The incorporation of L-proline into the ADP crystal lattice was confirmed by changes in the unit cell parameters and vibrational spectra. materialsciencejournal.org This doping resulted in enhanced optical properties, specifically an increase in the optical transmittance in the visible region. materialsciencejournal.orgresearchgate.net
| Crystal | a=b (Å) | c (Å) | **Volume (ų) ** | Symmetry |
| L-Proline doped ADP materialsciencejournal.org | 7.521 | 7.557 | 427.46 | Tetragonal |
| JCPDS data for ADP researchgate.net | 7.524 | 7.560 | 427.97 | Tetragonal |
This interactive table compares the lattice parameters of L-Proline doped ADP crystals to standard ADP, showing the incorporation of the dopant. materialsciencejournal.orgresearchgate.net
Theoretically, this compound could be explored as a dopant in hybrid materials. Its proline headgroup could interact with or integrate into an inorganic crystal lattice, analogous to L-proline. The attached lauroyl tail, being a bulky, flexible, and hydrophobic chain, could influence the morphology of thin films, modify solubility in organic solvents for solution-based processing, or create organic/inorganic interfaces with unique electronic properties. This theoretical application bridges the gap between amino acid chemistry and materials science, opening possibilities for creating novel functional materials where an organic component like this compound could modulate the optoelectronic properties of an inorganic host.
Biotechnology Research Applications (excluding clinical human trials)
In biotechnology, the unique structural features of proline are exploited to create novel peptides and modify proteins for various research applications.
As a Building Block for Peptides and Protein Modification
This compound serves as a pre-functionalized building block for the synthesis of lipopeptides. Lipidation, the covalent attachment of a lipid moiety to a peptide or protein, is a powerful strategy to modulate biological activity and physicochemical properties. Proline itself is a unique amino acid due to its cyclic structure, which imposes significant conformational constraints on the peptide backbone, often inducing turns or disrupting secondary structures like α-helices and β-sheets. sigmaaldrich.com
By using this compound in solid-phase peptide synthesis, a lauroyl group can be precisely incorporated at a specific position within a peptide sequence. This modification can impart several desirable characteristics:
Enhanced Membrane Interaction: The hydrophobic lauroyl tail can anchor the peptide to cell membranes, facilitating studies on membrane-protein interactions or enhancing cellular uptake.
Self-Assembly: The resulting lipopeptides are often amphiphilic and can self-assemble into nanostructures such as micelles, nanotubes, or hydrogels, creating novel biomaterials. nih.govnih.gov
Increased Stability: The lipid tail can protect the peptide from proteolytic degradation, increasing its stability in biological assays.
The synthesis of functionally and structurally diverse peptides is a cornerstone of modern biotechnology. nih.gov Techniques have been developed to modify proline residues within a peptide after synthesis, a concept known as "proline editing". nih.gov Using this compound as a starting monomer provides a direct and efficient route to produce N-terminal lipidated peptides, which are valuable tools in drug delivery research, biomaterial science, and the study of protein-lipid interactions. electrochem.org
Enhancement of Delivery Systems in Model Experiments (e.g., for poorly soluble compounds)
This compound, as a lipoamino acid, demonstrates significant potential in the development of advanced delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble compounds. Its amphiphilic structure, combining a hydrophobic lauroyl tail and a hydrophilic proline head, allows for the formation of self-assembled colloidal structures in aqueous media. These structures, such as micelles, vesicles, and nanofibers, can encapsulate or carry water-insoluble molecules, thereby improving their dispersion and potential for absorption in various applications.
Academic research has explored derivatives of Nϵ-lauroyl lysine (B10760008), a compound structurally related to this compound, to overcome the inherent hydrophobicity that limits its use in aqueous formulations. researchgate.net One study synthesized new bis(Nϵ-lauroyl lysine) derivatives with a gemini-type surfactant structure. researchgate.net A specific derivative, with a C10 alkylene linker (GE-10-LL), was found to form a hydrogel composed of a three-dimensional nanofiber network in a pH range of 5.0 to 7.0. researchgate.net This self-assembly is driven by hydrogen bonding. researchgate.net Such hydrogels can serve as a matrix for the controlled release of active ingredients. Furthermore, this derivative can spontaneously form multilamellar vesicles (MLVs) with sterol esters, which are capable of encapsulating water-soluble active ingredients. researchgate.net
The challenge of delivering poorly water-soluble drugs is a major hurdle in pharmaceutical development, as low solubility often leads to poor bioavailability. nih.gov Nanoparticle-based formulations are a key strategy to address this issue. nih.gov These systems work by increasing the surface area of the drug, which enhances the dissolution rate. pharmaexcipients.com this compound and similar lipoamino acids can function as stabilizers in these nanosuspensions, preventing the aggregation of drug nanoparticles and improving their stability. nih.gov The formulation of poorly soluble drugs into amorphous solid dispersions, lipid-based delivery systems, and other nanocomposites represents a critical area of research where surface-active agents like this compound are investigated for their utility. nih.govpharmaexcipients.com
Enzymatic and Organocatalytic Applications
The proline component of this compound is central to its potential applications in catalysis. L-proline itself is a well-established organocatalyst, often referred to as "the simplest enzyme," capable of catalyzing a wide range of chemical transformations with high stereoselectivity. researchgate.net Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, is a powerful tool in synthetic chemistry. researchgate.net
Proline's catalytic activity stems from its unique structure, featuring a secondary amine and a carboxylic acid. This bifunctional nature allows it to act as both a Lewis base and a Brønsted acid. nih.gov In many reactions, such as the aldol (B89426), Mannich, and Michael reactions, proline operates through an enamine-based mechanism. wikipedia.orgresearchgate.net The secondary amine of proline reacts with a carbonyl compound to form a chiral enamine intermediate, which then reacts with an electrophile. wikipedia.org The chirality of the proline catalyst directs the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer. wikipedia.org The zwitterionic character and hydrogen-bonding capabilities of proline are crucial in stabilizing the transition state. wikipedia.org
While research on this compound itself as a direct catalyst is emerging, the principles of proline catalysis are foundational. The acylation of proline with a lauroyl group modifies its physical properties, such as solubility, which could be exploited to perform catalytic reactions in different solvent systems or at interfaces. The field has seen extensive development of proline derivatives to enhance catalytic efficiency and selectivity. wikipedia.orgresearchgate.net
In the context of enzymatic applications, proline-rich proteins (PRPs) have been studied for their ability to interact with and modulate the activity of enzymes. researchgate.net For instance, salivary PRPs can protect oral enzymes from inhibition by polyphenols like tannins. researchgate.net This suggests that molecules containing a proline motif can play a role in complex biological systems by mediating protein-protein or protein-small molecule interactions. researchgate.net Furthermore, L-proline derivatives have been investigated as enzyme mimics, highlighting the versatility of the proline scaffold in designing molecules with specific catalytic or binding functions. researchgate.net
Theoretical Contributions to Environmental Science (e.g., biodegradable surfactants)
This compound belongs to the class of amino acid-based surfactants, which are gaining significant attention in environmental science as sustainable alternatives to conventional petroleum-derived surfactants. The majority of synthetic surfactants are only partially or slowly biodegradable, leading to environmental accumulation and potential toxicity. nih.gov For example, phosphate-containing surfactants contribute to the eutrophication of aquatic systems. nih.gov This has created a high demand for "green surfactants" that are derived from renewable resources and are readily biodegradable. nih.gov
Amino acid surfactants, synthesized from natural amino acids and fatty acids, possess several environmentally favorable characteristics:
Biodegradability: Their structure, composed of naturally occurring building blocks, allows them to be easily broken down by microorganisms in the environment, minimizing their persistence and ecological impact. researchgate.net
Low Toxicity: Compared to many conventional surfactants, amino acid-based variants generally exhibit lower toxicity to aquatic life and are milder on human skin, making them safer for both ecosystems and consumers. nih.gov
Renewable Feedstocks: They are derived from renewable biological sources (amino acids and plant-derived fatty acids), reducing the reliance on finite petrochemical resources. nih.gov
Research into N-lauroyl derivatives of amino acids, such as N-lauroylglutamate, has highlighted their environmentally benign nature. researchgate.net Similarly, studies on lauroyl arginate ethyl (LAE) have demonstrated its capacity as a non-toxic and biodegradable surfactant. researchgate.net The fundamental principle is that the amide bond linking the fatty acid and the amino acid can be hydrolyzed by common enzymes, breaking the molecule down into its constituent parts, which are then readily metabolized. This inherent biodegradability makes this compound and related compounds a focal point for academic research aimed at designing the next generation of environmentally compatible surfactants.
Academic Investigations in Formulation Science (focus on physico-chemical interactions)
The utility of this compound in formulation science is rooted in its physico-chemical properties as an amphiphilic molecule. Academic investigations focus on understanding its behavior at interfaces, its self-assembly in solution, and its interactions with other components in a formulation. These studies are crucial for designing stable and effective products.
As an amino acid-based surfactant, this compound significantly reduces the surface tension of water. This property is fundamental to its function as an emulsifier, foaming agent, and wetting agent. The concentration at which these molecules begin to self-assemble into aggregates like micelles is known as the Critical Micelle Concentration (CMC). Above the CMC, properties such as surface tension reach a plateau. researchgate.net
The interactions of proline and its derivatives with other molecules, particularly proteins, are also a key area of study. Molecular computations and experimental work on proline have shown that it interacts preferentially with specific surface patches on proteins, such as monoclonal antibodies (mAbs). nih.gov Proline was found to interact strongly with aromatic surfaces on the antibody, which can help to colloidally stabilize the protein and reduce aggregation. nih.gov This stabilizing effect is crucial in the formulation of biopharmaceuticals.
Derivatives of lauroyl amino acids have been shown to form complex structures in aqueous solutions. For example, a gemini (B1671429) derivative of Nϵ-lauroyl lysine was found to act as a low-molecular-weight gelator, forming self-assembled nanofibers through hydrogen bonding that structure the water into a hydrogel. researchgate.net The table below summarizes key physico-chemical findings for related amino acid surfactants, which provide a model for the expected behavior of this compound.
| Derivative/System | Observation | Significance in Formulation | Reference |
|---|---|---|---|
| Bis(Nϵ-lauroyl lysine) derivative (GE-10-LL) | Forms a hydrogel via a 3D nanofiber network at pH 5.0-7.0. | Acts as a gelling agent and structuring agent for aqueous formulations. | researchgate.net |
| GE-10-LL with sterol ester | Spontaneously forms multilamellar vesicles (MLVs). | Can be used as a delivery system to encapsulate active ingredients. | researchgate.net |
| Lauroyl Arginate Ethyl (LAE) | Exhibits CO2-switchable surface activity. | Allows for reversible emulsification, useful in smart formulations. | researchgate.net |
| Proline with IgG1 Antibodies | Preferentially interacts with aromatic surface patches on the protein. | Reduces protein self-association and aggregation, enhancing stability. | nih.gov |
| C60-L-hydroxyproline | Exhibits concentration-dependent density and conductivity in water. | Understanding basic properties is essential for developing novel fullerene-based formulations. | researchgate.net |
Potential in Enhanced Oil Recovery (EOR) Studies
Enhanced Oil Recovery (EOR) comprises techniques aimed at increasing the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. nih.govmdpi.com Chemical EOR often involves injecting surfactants to mobilize trapped oil. nih.gov The primary mechanisms by which surfactants aid in this process are the reduction of interfacial tension (IFT) between oil and water and the alteration of the reservoir rock's wettability from oil-wet to water-wet. nih.govresearchgate.net
Amino acid-based surfactants, including derivatives of proline, are being investigated as promising, environmentally friendly agents for EOR applications. nih.gov A recent study synthesized and evaluated an amino acid ionic liquid (AAIL), [G0.5 C12][Pro], which incorporates a proline counter-ion. nih.gov This novel compound demonstrated significant potential for EOR. Laboratory sand-pack displacement experiments showed that a 7 g/L concentration of this AAIL resulted in an 11% increase in oil recovery. nih.gov This enhanced performance was attributed to a significant reduction in IFT and a favorable alteration of wettability. nih.gov
The use of natural or bio-based surfactants is a growing trend in EOR research due to their lower environmental impact compared to many synthetic alternatives. nih.govresearchgate.net While conventional EOR processes have been dominated by gas injection and thermal methods, chemical flooding is re-gaining interest, particularly with the development of more effective and sustainable surfactants. mdpi.comscispace.com The table below presents findings from studies on various surfactants in EOR, illustrating the context in which this compound's potential is evaluated.
| Surfactant Type | Key Finding | Recovery Enhancement | Reference |
|---|---|---|---|
| Amino Acid Ionic Liquid ([G0.5 C12][Pro]) | Reduces IFT and alters wettability effectively. | 11% increase in oil recovery in sand-pack model. | nih.gov |
| Quinoa Natural Surfactant | Stable under reservoir conditions with excellent IFT reduction. | 24.1% additional oil recovery in core flooding experiments. | nih.gov |
| Chuback Natural Surfactant with Xanthan Gum | Showed 74% IFT reduction and significant wettability alteration. | 28.6% additional oil recovery. | nih.gov |
| Rhamnolipid (Biosurfactant) | Demonstrated characteristics as good or better than synthetic surfactants. | Considered to have high potential for EOR processes. | researchgate.net |
Antimicrobial Properties in In Vitro Systems
Proline-rich antimicrobial peptides (PrAMPs) are a class of molecules that have garnered significant academic interest for their potential as novel anti-infective agents. nih.govnih.gov These peptides are characterized by a high content of proline residues and typically exert their antimicrobial effect by targeting intracellular components rather than by lytic action on the cell membrane, which may reduce the risk of adverse effects. frontiersin.org
The primary mechanism of action for many PrAMPs is the inhibition of protein synthesis. nih.govnih.gov They enter bacterial cells and bind to the ribosome, interfering with the translation process. frontiersin.orgmdpi.com For example, the designer peptide Api137, which is rich in proline, has been shown to bind to the polypeptide exit tunnel of the bacterial 70S ribosome, stalling protein synthesis. mdpi.com It can also disrupt the assembly of the large 50S ribosomal subunit. mdpi.com Studies on derivatives of the PrAMP Bac5(1-17) have shown that while their main action is inhibiting bacterial protein synthesis, some derivatives can also acquire membrane-permeabilizing activity. nih.gov
In vitro assays are crucial for evaluating the efficacy of these compounds. The Minimal Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Research on a library of Bac5(1-17) derivatives identified specific amino acid substitutions that improved antimicrobial activity and broadened the spectrum against pathogens like E. coli, K. pneumoniae, and A. baumannii, while maintaining low cytotoxicity towards eukaryotic cells. nih.gov The binding of flavonoids to proline-rich proteins has been shown to reduce the antimicrobial activity of the flavonoids, confirming that the proline motif can interact strongly with other molecules, which is a key aspect of its biological function. researchgate.net
The table below summarizes the in vitro antimicrobial activities of various proline-rich peptides.
| Peptide/Derivative | Target Organism(s) | Observed Mechanism of Action | Key In Vitro Finding | Reference |
|---|---|---|---|---|
| Bac5(1-17) Derivatives | E. coli, K. pneumoniae, A. baumannii | Inhibition of protein synthesis; some derivatives also permeabilize membranes. | Derivatives with Arg/Trp substitutions showed improved MIC values (>64 μM for inactive peptides). | nih.gov |
| B7-005 (a PrAMP) | E. coli | Inhibition of prokaryotic protein synthesis and destabilization of bacterial membranes. | Demonstrated low incidence of resistance development in E. coli. | nih.gov |
| Api137 (a PrAMP) | E. coli | Inhibits protein translation and disrupts 50S ribosome assembly. | Substitution of specific proline residues can modulate the mechanism of action. | mdpi.com |
| Various PrAMPs (e.g., Api88, Onc72) | Cryptococcus neoformans | Suspected to target the 80S ribosome, similar to bacterial ribosome targeting. | Showed antifungal activity, indicating a broader potential for PrAMPs beyond antibacterial applications. | frontiersin.org |
Future Research Directions and Unexplored Avenues for Lauroyl Proline
Advanced Synthesis of Novel Lauroyl Proline Derivatives and Conjugates
While this compound itself has defined applications, the future lies in using it as a scaffold to build more complex and functional molecules. Research efforts can be directed toward synthesizing a new generation of derivatives and conjugates with tailored properties.
Functionalization of the Pyrrolidine (B122466) Ring: The proline ring offers sites for chemical modification. Future synthetic strategies could focus on introducing various functional groups (e.g., hydroxyl, amino, or fluoro groups) onto the ring to alter the molecule's polarity, hydrogen bonding capability, and stereoelectronic properties. nih.govcapes.gov.br Techniques such as stereoselective alkylation or palladium-mediated couplings, which have been used on other proline derivatives, could be adapted for this compound. nih.govnih.gov
Peptide and Polymer Conjugates: Conjugating this compound to peptides could create novel peptidomimetics with enhanced stability and specific secondary structures, leveraging proline's known role in nucleating beta-turns. nih.gov Furthermore, attaching this compound to biocompatible polymers could lead to the development of novel nanocarriers, such as micelles or polymersomes, for targeted drug delivery. mdpi.comnih.gov Research into polymerization-induced self-assembly using proline-based initiators could yield unique polypeptide nanostructures stabilized by the this compound moiety. researchgate.net
Bioorthogonal Conjugation: Developing this compound derivatives that incorporate bioorthogonal handles (e.g., azides, alkynes, tetrazines) would allow for their specific covalent attachment to biomolecules or surfaces in complex biological environments. capes.gov.brumn.edu This would enable applications in targeted labeling, imaging, and diagnostics.
A summary of potential synthetic routes is presented below.
| Synthetic Approach | Target Derivative/Conjugate | Potential Application | Supporting Research Focus |
| Ring Functionalization | 4-Hydroxy-lauroyl proline | Enhanced hydrogen bonding, altered self-assembly | Stereoselective synthesis, conformational analysis |
| Peptide Conjugation | Lauroyl-Pro-Arg-Gly-Asp | Targeted drug delivery to integrin-expressing cells | Solid-phase peptide synthesis, structural analysis (NMR) |
| Polymer Conjugation | P(OEGMA)-b-poly(this compound) | Self-assembling nanoreactors, controlled release systems | Ring-opening polymerization, advanced material characterization |
| Bioorthogonal Modification | Azido-lauroyl proline | "Click" chemistry attachment to biomolecules | Multi-step organic synthesis, functional validation |
In-depth Elucidation of Complex Self-Assembly Pathways
As an amphiphile, this compound is expected to self-assemble into various supramolecular structures in solution. A deeper understanding of these pathways is critical for harnessing them in materials science and nanotechnology.
Future research should employ a combination of high-resolution imaging and spectroscopic techniques to investigate these phenomena. Cryo-transmission electron microscopy (Cryo-TEM), small-angle X-ray scattering (SAXS), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the morphology, size, and packing of aggregates. Studies on related L-proline dihydrazide derivatives have shown their ability to form organogels through intermolecular hydrogen bonding, a pathway that is highly probable for this compound and its derivatives in non-polar solvents. researchgate.net The influence of environmental factors such as solvent polarity, pH, temperature, and ionic strength on the self-assembly process needs to be systematically mapped to enable precise control over the final supramolecular architecture. mdpi.com
Exploration of Chiral Recognition and Stereoselective Interactions
The inherent chirality of the L-proline moiety is one of its most valuable features. Future work should focus on leveraging this chirality for applications in separation science, asymmetric catalysis, and sensing.
Chiral Separation: this compound could be immobilized onto solid supports (e.g., silica) to create novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) or gas chromatography (GC). sigmaaldrich.com The combination of hydrophobic interactions from the lauroyl chain and stereospecific interactions (e.g., hydrogen bonding, dipole-dipole, C-H/π interactions) from the proline ring could enable the efficient separation of a wide range of racemic compounds. nih.govresearchgate.net
Asymmetric Catalysis: L-proline and its simpler derivatives are renowned organocatalysts for various asymmetric reactions, including aldol (B89426) and Michael additions. mdpi.commdpi.com Future research could explore this compound's potential as a catalyst in biphasic systems (e.g., oil-water), where its amphiphilic nature could facilitate reactions at the interface.
Stereoselective Sensing: Anchoring this compound derivatives to surfaces, such as gold nanoparticles or quantum dots, could lead to sensors capable of distinguishing between enantiomers. mdpi.comnih.gov Studies on porphyrin-proline conjugates have demonstrated that chiral layers can selectively recognize amino acid enantiomers. mdpi.com Similar principles could be applied using this compound as the chiral selector, where binding of one enantiomer over the other would produce a detectable signal change (e.g., colorimetric, fluorescent, or electrochemical). Research has shown that even in clusters, proline exhibits distinct preferences for forming homochiral or heterochiral assemblies depending on the cluster size, a phenomenon that could be exploited in sensor design. nih.gov
Integration into Hybrid Material Systems
The next frontier for this compound involves its integration into multi-component, hybrid materials where its properties can be combined with those of other materials to create synergistic effects.
Future research should explore the creation of hybrid systems such as:
Nanoparticle-Lauroyl Proline Composites: Coating inorganic nanoparticles (e.g., gold, zinc oxide, iron oxide) with a layer of this compound. This can improve the nanoparticles' dispersibility in certain solvents, impart chirality to the nanoparticle surface, and create a platform for further functionalization. Such composites have potential applications in catalysis and stereoselective sensing. mdpi.comnih.gov
Polymer-Lauroyl Proline Blends: Blending this compound with polymers could be used to modify the surface properties of the polymer, for example, by creating biomimetic or anti-fouling surfaces. Its integration into hydrogels could introduce stimuli-responsive behavior or specific cell-interactive properties.
Layered Systems: Using techniques like Langmuir-Blodgett or layer-by-layer assembly, thin films incorporating this compound can be constructed on various substrates. These ordered molecular layers are ideal for studying interfacial phenomena and developing highly sensitive sensor surfaces. mdpi.com
| Hybrid System Component | This compound Function | Potential Application Area | Key Research Question |
| ZnO Nanoparticles | Chiral surface modifier, stabilizer | Stereoselective sensors | How does the this compound layer influence analyte binding and signal transduction? mdpi.com |
| Biocompatible Polymers (e.g., PCL) | Surface modifier, drug-eluting agent | Medical implants, tissue engineering scaffolds | Does the hybrid material improve biocompatibility and control cell adhesion? |
| Graphene Quantum Dots | Signal amplification, recognition element | Electrochemical biosensors | Can the hybrid material achieve highly sensitive and selective detection of chiral molecules? nih.gov |
Expanding Computational Modeling to Predict Novel Properties
Computational methods are indispensable tools for accelerating research and gaining molecular-level insights. Expanding their use can guide the experimental exploration of this compound.
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the self-assembly behavior of this compound and its derivatives under various conditions, complementing experimental studies. researchgate.netunimi.it Simulations can reveal the specific intermolecular interactions (e.g., van der Waals, hydrogen bonds) that drive the formation of micelles, bilayers, or gels.
Quantum Mechanical (QM) Calculations: QM methods can be employed to study the stereoelectronic properties of the proline ring and how they are influenced by different functional groups. This can help in designing derivatives with specific catalytic or recognition capabilities.
In Silico Design: Computer-aided design can be used to predict the binding affinity of this compound-based receptors for specific target molecules, guiding the development of new sensors and catalysts. nih.gov Docking studies could model the interaction of this compound-based peptides with biological targets like proteins or nucleic acids.
Investigation of this compound's Role in Biomimetic Systems
Biomimicry involves creating systems that imitate biological structures and functions. This compound is an excellent candidate for building biomimetic materials due to its resemblance to natural lipoamino acids.
Future research should investigate:
Artificial Membranes: The self-assembly of this compound into vesicles (liposomes) could be explored as simple mimics of cell membranes. These systems can be used to study membrane transport phenomena or to create simple protocells.
Peptidomimetics and Protein Folding: Proline plays a crucial role in defining the secondary structure of proteins. nih.govnih.gov this compound-containing peptides could be synthesized to act as peptidomimetics that mimic or disrupt protein-protein interactions. They could also serve as models to study the early stages of protein folding, particularly the formation of turns and loops. researchgate.net
Collagen Mimics: Collagen is uniquely rich in proline and hydroxyproline (B1673980). nih.gov While a single this compound molecule is not a collagen mimic, oligomers or polymers containing this moiety could be designed to mimic certain structural features of collagen, potentially finding use in materials for tissue engineering.
Mechanistic Studies of Interfacial Phenomena under Dynamic Conditions
As an amphiphilic surfactant, this compound will adsorb to interfaces (e.g., air-water, oil-water), altering interfacial tension and other properties. While static interfacial properties are important, the behavior of these interfaces under dynamic conditions (e.g., during emulsification, foaming, or under shear stress) is critical for many applications.
Future research should utilize advanced techniques like interfacial shear rheology, dynamic surface tension measurements (e.g., with a pulsating drop tensiometer), and neutron reflectometry to probe these dynamic behaviors. Key questions to address include how quickly this compound adsorbs to a newly created interface, how the structure of the adsorbed layer changes in response to mechanical stress, and how this behavior is influenced by the chirality of the molecule. Understanding these dynamic phenomena is essential for designing effective emulsifiers, foaming agents, or delivery systems for applications in cosmetics, food science, and pharmaceuticals. sciencepublishinggroup.com
Q & A
Q. What are the optimal synthetic routes for Lauroyl proline, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is synthesized via O-acylation of trans-4-hydroxy-L-proline (Hyp) with lauroyl chloride under acidic conditions. Key parameters include:
- Catalyst and Solvent Choice : Acidic media (e.g., HCl) and polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by protonating the hydroxyl group of Hyp, facilitating nucleophilic attack on lauroyl chloride .
- Temperature and Time : Room temperature (20–25°C) with 12–24 hours of stirring achieves yields up to 93%, as higher temperatures may promote side reactions like N-acylation .
- Purification : Column chromatography or recrystallization removes unreacted reagents. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., disappearance of Hyp’s hydroxyl proton at δ 4.5–5.0 ppm) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm esterification. Key signals include the lauroyl chain’s methylene protons (δ 1.2–1.4 ppm) and the ester carbonyl carbon (δ ~170 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF detects the molecular ion peak (e.g., [M+H] at m/z 342.3 for this compound) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (210–220 nm) quantifies purity. Compare retention times against synthetic standards .
Advanced Research Questions
Q. How does this compound modulate proline-mediated stress response pathways compared to endogenous proline in plant models?
Methodological Answer:
- Experimental Design : Treat Arabidopsis or Oryza sativa with this compound under abiotic stress (e.g., drought, salinity). Compare with free proline treatments.
- Gene Expression Analysis : Use qRT-PCR to quantify stress-related genes (e.g., P5CS, PDH) and compare transcriptional activation. This compound may exhibit delayed degradation, prolonging osmotic adjustment .
- Metabolite Profiling : LC-MS/MS quantifies proline derivatives and stress markers (e.g., ROS, MDA). This compound’s lipophilicity may enhance membrane localization, altering compartmentalized stress signaling .
Q. What strategies can reconcile contradictory data on this compound’s enzymatic stability across different experimental setups?
Methodological Answer:
- Enzyme-Specific Assays : Test stability against proteases (e.g., trypsin, proline-specific peptidases) in varying pH (4.0–7.4) and temperature (25–37°C) conditions. This compound’s ester bond may resist hydrolysis in acidic environments but degrade in alkaline buffers .
- Kinetic Studies : Use Michaelis-Menten kinetics to compare hydrolysis rates. Contradictions may arise from enzyme source variations (e.g., mammalian vs. bacterial peptidases) .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts esterase binding affinities. Validate with site-directed mutagenesis of catalytic residues .
Q. How can in silico models predict this compound’s interactions with biological membranes or protein targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model this compound’s insertion into lipid bilayers. Parameters include lauroyl chain flexibility and hydrogen bonding with phospholipid headgroups .
- Docking Studies : Screen against proline transporters (e.g., ProT) or receptors using PyMol or Schrödinger Suite. Compare binding energies with endogenous proline to assess competitive inhibition .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate lauroyl chain length with membrane permeability or transporter affinity .
Research Design and Data Analysis
Q. What ethical and methodological considerations apply to in vivo studies of this compound’s pharmacological effects?
Methodological Answer:
- Animal Models : Follow ARRIVE guidelines for dosing (e.g., 10–100 mg/kg in rodents) and endpoint criteria (e.g., tumor size, survival rate). Include control groups receiving free proline or vehicle .
- Human Studies : For topical applications (e.g., cosmetics), obtain IRB approval. Use double-blinded, randomized trials with exclusion criteria (e.g., hypersensitivity to esters) .
- Data Transparency : Pre-register protocols on platforms like ClinicalTrials.gov . Share raw HPLC/MS data via repositories (e.g., MetaboLights) to address reproducibility concerns .
Q. How should researchers design experiments to investigate this compound’s enantioselective synthesis and biological activity?
Methodological Answer:
- Chiral Catalysts : Test organocatalysts (e.g., L-proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric acylation. Monitor enantiomeric excess (ee) via chiral HPLC .
- Biological Assays : Compare D- and L-Lauroyl proline in cell viability (MTT assay) or enzyme inhibition (IC). Stereochemistry may alter membrane transport (e.g., SLC6A20 transporter specificity) .
Data Interpretation and Reporting
Q. How can researchers address variability in this compound’s bioactivity across cell lines or organisms?
Methodological Answer:
Q. What statistical approaches validate this compound’s role in multi-omics datasets (e.g., transcriptomics, metabolomics)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
